molecular formula C24H24N6O B10854490 CB-5339

CB-5339

Número de catálogo: B10854490
Peso molecular: 412.5 g/mol
Clave InChI: XDHFSLWWYBVSLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[4-(Benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide is a potent, selective, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). This small molecule inhibitor is designed for cancer research, specifically targeting the role of FAK in tumor progression and metastasis. FAK is a non-receptor tyrosine kinase that is overexpressed in a variety of solid tumors and plays a critical role in signaling pathways that control cell migration, proliferation, and survival. By potently inhibiting FAK autophosphorylation at Y397, this compound disrupts downstream signaling, leading to reduced tumor cell viability and invasion. Its research applications are primarily in the study of cancer biology, particularly in understanding the mechanisms of FAK-mediated cell adhesion, migration, and survival in the tumor microenvironment . Researchers utilize this inhibitor in vitro and in vivo to investigate pathways involved in angiogenesis and metastasis, providing valuable insights for developing novel anti-cancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C24H24N6O

Peso molecular

412.5 g/mol

Nombre IUPAC

1-[4-(benzylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

InChI

InChI=1S/C24H24N6O/c1-15-13-19-17(21(25)31)9-5-11-20(19)30(15)24-28-22-18(10-6-12-26-22)23(29-24)27-14-16-7-3-2-4-8-16/h2-5,7-9,11,13H,6,10,12,14H2,1H3,(H2,25,31)(H2,26,27,28,29)

Clave InChI

XDHFSLWWYBVSLN-UHFFFAOYSA-N

SMILES canónico

CC1=CC2=C(C=CC=C2N1C3=NC4=C(CCCN4)C(=N3)NCC5=CC=CC=C5)C(=O)N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CB-5339 in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging malignancy with a clear need for novel therapeutic strategies. CB-5339, a second-generation, orally bioavailable small molecule inhibitor of Valosin-Containing Protein (VCP/p97), has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its effects on cellular homeostasis, DNA repair, and the induction of apoptosis. This document synthesizes preclinical data, outlines key experimental methodologies, and presents visual representations of the underlying signaling pathways to serve as a resource for the scientific community.

Core Mechanism of Action: Targeting VCP/p97-Mediated Proteostasis

This compound exerts its anti-leukemic effects by selectively inhibiting VCP/p97, an AAA-ATPase that is a critical regulator of protein homeostasis.[1][2] VCP/p97 is essential for a variety of cellular processes, including endoplasmic reticulum-associated degradation (ERAD) of misfolded proteins and the ubiquitin-proteasome system (UPS). Cancer cells, particularly those in hematological malignancies like AML, exhibit high rates of protein synthesis and are thus exquisitely dependent on a functional proteostasis network to manage the resulting proteotoxic stress.

By inhibiting VCP/p97, this compound disrupts these vital cellular processes, leading to the accumulation of polyubiquitinated proteins and unresolved ER stress. This triggers the Unfolded Protein Response (UPR), a cellular stress response pathway. Persistent activation of the UPR, without resolution, ultimately culminates in the induction of apoptosis. Preclinical studies have demonstrated that AML is one of the most responsive cancer types to VCP inhibition.[3]

Quantitative Data on this compound Activity in AML

The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and its predecessor, CB-5083, in AML models.

Table 1: In Vitro Potency of VCP Inhibitors in AML Cell Lines

Compound Cell Line IC50 (nM) Reference
This compound General <30 [1]
CB-5083 MV4-11 Not explicitly provided, but strong correlation with NMS-873 [3]
CB-5083 MOLM-13 Not explicitly provided, but strong correlation with NMS-873 [3]
CB-5083 OCI-AML3 Not explicitly provided, but strong correlation with NMS-873 [3]

| NMS-873 | Panel of 16 AML Cell Lines | Varies, strong correlation with CB-5083 |[3] |

Table 2: Efficacy of this compound in Primary AML Patient Samples

Metric Value Reference

| Median IC50 | 375 nM |[3] |

Table 3: In Vivo Efficacy of this compound in AML Xenograft Model

AML Model Treatment Outcome Reference
MLL-AF9-driven patient-derived xenograft (PDX) This compound (90 mg/kg, p.o.) Decreased bone marrow leukemic infiltration and prolonged survival [1]

| MLL-AF9 murine model | this compound in combination with anthracyclines | Synergistic impairment of leukemic growth |[3] |

Key Signaling Pathways Modulated by this compound

The anti-leukemic activity of this compound is mediated through the modulation of several critical signaling pathways.

The VCP/p97-ERAD/UPR Axis

This compound's primary mechanism involves the disruption of the ERAD pathway through VCP/p97 inhibition. This leads to the accumulation of misfolded proteins in the ER, triggering the UPR.

VCP_ERAD_UPR cluster_ER Endoplasmic Reticulum Misfolded Proteins Misfolded Proteins ERAD ERAD Misfolded Proteins->ERAD UPR Unfolded Protein Response (UPR) Misfolded Proteins->UPR accumulation triggers VCP VCP/p97 ERAD->VCP recruits Proteasome Proteasome VCP->Proteasome targets for degradation CB5339 This compound CB5339->VCP inhibits Apoptosis Apoptosis UPR->Apoptosis prolonged activation leads to

This compound disrupts ERAD, leading to UPR activation and apoptosis.
Impairment of the DNA Damage Response (DDR) Pathway

A crucial aspect of this compound's mechanism in AML is its ability to impair DNA repair.[3] VCP/p97 is important for the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response, particularly through homologous recombination.[3] Inhibition of VCP by this compound leads to a deficient DNA damage response, sensitizing AML cells to DNA-damaging agents.[3]

VCP_DDR DNA Damage DNA Damage VCP VCP/p97 DNA Damage->VCP recruits Apoptosis Apoptosis DNA Damage->Apoptosis unrepaired damage leads to ATM ATM Kinase VCP->ATM activates CB5339 This compound CB5339->VCP inhibits HR Repair Homologous Recombination DNA Repair ATM->HR Repair initiates Cell Survival Cell Survival HR Repair->Cell Survival

This compound inhibits VCP, impairing ATM-mediated DNA repair.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound in AML, based on standard laboratory practices and information inferred from relevant publications.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.

  • Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3)

    • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • 96-well clear bottom plates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values using a non-linear regression curve fit (e.g., in GraphPad Prism).

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression of key proteins involved in the UPR and DNA damage pathways.

  • Materials:

    • AML cells treated with this compound or vehicle control

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Laemmli sample buffer

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-VCP/p97, anti-ubiquitin, anti-GRP78, anti-spliced XBP-1, anti-ATF4, anti-phospho-ATM, anti-γH2AX, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse treated and control cells in RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C (dilutions to be optimized as per manufacturer's instructions).

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize protein bands using an imaging system.

Flow Cytometry for Apoptosis

This protocol is used to quantify the induction of apoptosis in AML cells following treatment with this compound.

  • Materials:

    • AML cells treated with this compound or vehicle control

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Harvest treated and control cells and wash with cold PBS.

    • Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Gate on the cell population and quantify the percentage of cells in each quadrant (Live: Annexin V-/PI-, Early Apoptotic: Annexin V+/PI-, Late Apoptotic/Necrotic: Annexin V+/PI+).

Clinical Development and Future Directions

This compound has been evaluated in a Phase 1 clinical trial (NCT04402541) for the treatment of relapsed or refractory AML and myelodysplastic syndrome (MDS).[2][4] The trial was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[2] While the full results of this trial have not yet been publicly released, the preclinical data strongly support the continued investigation of this compound, both as a single agent and in combination with standard-of-care chemotherapies, particularly DNA-damaging agents, for the treatment of AML.[3] The unique mechanism of action, targeting a fundamental vulnerability of cancer cells, positions this compound as a promising novel therapeutic for this challenging disease.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the preclinical evaluation of this compound in AML.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies AML Cell Lines AML Cell Lines Cell Viability Cell Viability AML Cell Lines->Cell Viability Western Blot Western Blot AML Cell Lines->Western Blot Flow Cytometry Flow Cytometry AML Cell Lines->Flow Cytometry Primary Patient Samples Primary Patient Samples Primary Patient Samples->Cell Viability Mechanism of Action Studies Mechanism of Action Studies Cell Viability->Mechanism of Action Studies Western Blot->Mechanism of Action Studies Flow Cytometry->Mechanism of Action Studies PDX Models PDX Models Mechanism of Action Studies->PDX Models informs Efficacy & Survival Efficacy & Survival PDX Models->Efficacy & Survival Clinical Trial Clinical Trial Efficacy & Survival->Clinical Trial supports

Preclinical evaluation workflow for this compound in AML.

References

The Core Mechanism of VCP/p97 Inhibition by CB-5339: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valosin-containing protein (VCP), also known as p97, is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in maintaining protein homeostasis.[1] It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and extract ubiquitinated proteins from various cellular compartments, targeting them for degradation by the proteasome.[1] VCP/p97 is a key regulator of several essential cellular processes, including endoplasmic reticulum-associated degradation (ERAD), DNA damage response, and autophagy.[2][3] In many cancer cells, there is an increased reliance on these protein quality control pathways to manage the stress induced by high rates of protein synthesis and accumulation of misfolded proteins. This dependency makes VCP/p97 a compelling therapeutic target in oncology.[2][3]

CB-5339 is a second-generation, orally bioavailable, and selective small molecule inhibitor of VCP/p97.[4] It acts as an ATP-competitive inhibitor, binding to the ATPase domain of p97 and preventing its function.[2] The inhibition of VCP/p97 by this compound leads to the disruption of protein homeostasis, causing an accumulation of polyubiquitinated proteins and inducing the unfolded protein response (UPR) and significant endoplasmic reticulum (ER) stress.[2][4] This cascade of events ultimately triggers apoptosis in cancer cells, demonstrating the therapeutic potential of this compound in treating various malignancies, particularly acute myeloid leukemia (AML).[1][2]

This technical guide provides an in-depth overview of the VCP/p97 inhibition pathway by this compound, presenting key preclinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical efficacy of this compound in various cancer models.

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Assay DurationCitation
OCI-AML3Acute Myeloid LeukemiaVaries (200-1000 nM induces viability loss)48 hours[2]
MOLM13Acute Myeloid LeukemiaVaries (200-1000 nM induces viability loss)48 hours[2]
SET2Acute Myeloid LeukemiaVaries (200-1000 nM induces viability loss)48 hours[2]
HEL92.1.7Acute Myeloid LeukemiaVaries (200-1000 nM induces viability loss)48 hours[2]
HCT-116Colon Carcinoma70072 hours[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatmentDosing ScheduleKey FindingsCitation
MLL-AF9-driven patient-derived xenograft (PDX) AML mouse modelThis compound90 mg/kg, p.o.Decreased bone marrow leukemic infiltration and prolonged mice survival.[4]
MOLM13 xenograft modelThis compound + VenetoclaxThis compound: 50 mg/kg/day, p.o.; Venetoclax: 30 mg/kg/day, p.o. (3 weeks)Significantly reduced AML burden and improved median and overall survival compared to single agents.[2]
MOLM13 xenograft modelThis compound + OTX015 (pan-BET inhibitor)This compound: 50 mg/kg/day, p.o.; OTX015: 30 mg/kg/day, p.o. (3 weeks)Significantly reduced AML burden and improved median and overall survival compared to single agents.[2]

Table 3: Induction of Unfolded Protein Response (UPR) Markers by this compound

Cell LineTreatment ConcentrationUPR MarkerChange in ExpressionCitation
MV4-11 (AML)≥ 0.4 µMPolyubiquitinated proteinsDose-dependent accumulation[4]
MV4-11 (AML)≥ 0.4 µMGRP78 (HSPA5)Accumulated[4]
MV4-11 (AML)≥ 1.6 µMSpliced XBP-1Accumulated[4]
MV4-11 (AML)≥ 0.8 µMATF4Accumulated[4]
MOLM13 and OCI-AML3 (WT-TP53)Not specifiedp-ATM, p-TP53, TP53Increased levels[2]
AML cells (regardless of TP53 status)Not specifiedATF4, CHOP, NOXA, DR5, active BAXAugmented levels[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VCP/p97 inhibition pathway by this compound and a typical experimental workflow for assessing its effects.

VCP_Inhibition_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences CB5339 This compound VCP VCP/p97 ATPase CB5339->VCP Inhibition Ub_Proteins Polyubiquitinated Proteins VCP->Ub_Proteins Blocks Degradation ER_Stress ER Stress & Unfolded Protein Response (UPR) Ub_Proteins->ER_Stress Induces UPR_Sensors Activation of PERK, IRE1α, ATF6 ER_Stress->UPR_Sensors Leads to CHOP_DR5 Increased CHOP & DR5 Expression UPR_Sensors->CHOP_DR5 Mediates Apoptosis Apoptosis CHOP_DR5->Apoptosis Promotes

Figure 1: VCP/p97 Inhibition Pathway by this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot Analysis (UPR Markers: GRP78, CHOP, etc.) treatment->western flow Flow Cytometry (Apoptosis: Annexin V/PI Staining) treatment->flow data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis flow->data_analysis

Figure 2: Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the effects of this compound.

VCP/p97 ATPase Activity Assay

This protocol is adapted from a bioluminescence-based assay to measure the ATPase activity of purified VCP/p97 in the presence of an inhibitor.

Materials:

  • Purified recombinant human VCP/p97 protein

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add 10 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known VCP/p97 inhibitor as a positive control.

  • Add 20 µL of purified VCP/p97 protein (e.g., 50 nM final concentration) to each well containing the inhibitor or vehicle.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the ATPase reaction by adding 20 µL of ATP (e.g., 1 mM final concentration) to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Equilibrate the plate to room temperature.

  • Add 50 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the ATPase activity.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., AML cell lines)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated wells as a control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for UPR Markers

This protocol is for the detection of key proteins involved in the unfolded protein response.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against UPR markers (e.g., GRP78, CHOP, ATF4, p-eIF2α, and β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).

  • Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Gate the cell populations to determine the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental cellular process of protein homeostasis through the inhibition of VCP/p97. Its mechanism of action, centered on the induction of ER stress and the UPR, leads to selective apoptosis in cancer cells that are highly dependent on these pathways for survival. The preclinical data presented in this guide demonstrate the potent anti-tumor activity of this compound, particularly in AML. The detailed experimental protocols provide a framework for researchers to further investigate the intricate molecular effects of VCP/p97 inhibition and to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. Further research and clinical investigation are warranted to fully elucidate the clinical utility of this novel therapeutic approach.

References

Preclinical Profile of CB-5339 in Solid Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB-5339 is a second-generation, orally bioavailable, and selective small molecule inhibitor of Valosin-Containing Protein (VCP)/p97, a critical enzyme in protein homeostasis.[1][2] By targeting VCP/p97, this compound disrupts the ubiquitin-proteasome system, leading to an accumulation of poly-ubiquitinated proteins and inducing significant proteotoxic stress within cancer cells.[1][2] This mechanism preferentially triggers the Unfolded Protein Response (UPR) and impairs the DNA Damage Response (DDR), culminating in apoptotic cell death in malignant cells, which are often highly dependent on these pathways for survival. While extensive preclinical data is available for this compound in hematological malignancies, particularly Acute Myeloid Leukemia (AML), its activity in solid tumors is supported by a range of preclinical models that have provided the rationale for its ongoing clinical evaluation in this setting (NCT04372641).[3][4] This document provides a comprehensive overview of the available preclinical data for this compound in solid tumors, including its mechanism of action, available quantitative data, and detailed experimental methodologies.

Core Mechanism of Action

This compound is a potent inhibitor of the VCP/p97 ATPase with an IC50 value reported to be between 9 nM and less than 30 nM in biochemical assays. VCP/p97 is a key regulator of cellular protein homeostasis, playing a crucial role in processes such as Endoplasmic Reticulum-Associated Degradation (ERAD), chromatin-associated degradation, and the DNA damage response.[1][2] In many types of cancer, VCP/p97 is overexpressed, correlating with increased cell proliferation and survival.[1]

By inhibiting VCP/p97, this compound instigates a cascade of cellular events:

  • Induction of Proteotoxic Stress: The primary mode of action is the disruption of ubiquitin-dependent protein degradation. This leads to the accumulation of misfolded and poly-ubiquitinated proteins, overwhelming the cell's protein clearance machinery.[1]

  • Activation of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum triggers the UPR, a cellular stress response. Prolonged activation of the UPR can switch from a pro-survival to a pro-apoptotic signal.[1][5]

  • Impairment of the DNA Damage Response (DDR): VCP/p97 is also involved in the DDR pathway. Its inhibition has been shown to impair the activation of key kinases such as Ataxia Telangiectasia Mutated (ATM), hindering the cell's ability to repair DNA damage and leading to genomic instability.[3][6]

Quantitative Preclinical Data

While press releases from Cleave Therapeutics have stated that the clinical trial in solid tumors is based on efficacy seen across a wide range of preclinical tumor models, specific quantitative data for this compound in solid tumor cell lines and xenograft models is not extensively available in the public domain.[7] The data presented below is a compilation of available information.

Table 1: In Vitro Activity of VCP/p97 Inhibitors

CompoundCancer TypeCell Line PanelEndpointResultReference
CB-5083 (First-generation predecessor)Various Solid Tumors131 cancer cell linesIC50Preferential sensitivity in hematological malignancies, but activity observed across solid tumor lines.[3]
This compound Biochemical AssayN/AIC509 nMN/A

Note: Specific IC50 values for this compound across a panel of solid tumor cell lines are not publicly available at this time.

Table 2: In Vivo Preclinical Data for this compound

Model SystemCancer Type(s)Dosing ScheduleKey FindingsReference
Tumor-bearing pet dogsSolid malignancies, lymphomas, and multiple myeloma7.5 mg/kg, orally, 4 days on, 3 days off for 3 weeksMaximum Tolerated Dose (MTD) established. Minimal adverse events, primarily gastrointestinal.[8]

Note: Specific tumor growth inhibition (TGI) or survival data from solid tumor xenograft or patient-derived xenograft (PDX) models are not detailed in the currently available public literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the preclinical evaluation of cancer therapeutics like this compound. While specific protocols for this compound in solid tumors are not published, these represent standard approaches.

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various solid tumor cell lines.

Methodology:

  • Cell Culture: Solid tumor cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Preparation: Cells are seeded in 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.

  • Compound Treatment: After allowing cells to adhere overnight, they are treated with a serial dilution of this compound (e.g., from 1 nM to 10 µM) for a specified duration (typically 48-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS assay or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence values are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in software such as GraphPad Prism.

Western Blot Analysis for Pathway Modulation

Objective: To confirm the mechanism of action of this compound by observing changes in the expression of key proteins in the UPR and DDR pathways.

Methodology:

  • Cell Lysis: Solid tumor cells are treated with varying concentrations of this compound for different time points. Subsequently, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ATM, total ATM, CHOP, GRP78, and poly-ubiquitin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used.

  • Tumor Implantation: Solid tumor cells or fragments from patient-derived xenografts (PDXs) are implanted subcutaneously into the flanks of the mice.[2][9]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally according to a predetermined dosing schedule.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the treatment groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

G This compound Mechanism of Action cluster_0 This compound cluster_1 VCP/p97 Complex cluster_2 Cellular Processes cluster_3 Cellular Outcomes This compound This compound VCP/p97 VCP/p97 This compound->VCP/p97 Inhibition Ub-Protein Degradation Ub-Protein Degradation VCP/p97->Ub-Protein Degradation Required for ERAD ERAD VCP/p97->ERAD Required for DDR DDR VCP/p97->DDR Required for Proteotoxic Stress Proteotoxic Stress Ub-Protein Degradation->Proteotoxic Stress Leads to UPR Activation UPR Activation ERAD->UPR Activation Leads to DNA Damage Accumulation DNA Damage Accumulation DDR->DNA Damage Accumulation Leads to Apoptosis Apoptosis Proteotoxic Stress->Apoptosis UPR Activation->Apoptosis DNA Damage Accumulation->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis in cancer cells.

G Unfolded Protein Response (UPR) Pathway ER Stress ER Stress GRP78 Dissociation GRP78 Dissociation ER Stress->GRP78 Dissociation PERK PERK GRP78 Dissociation->PERK IRE1a IRE1a GRP78 Dissociation->IRE1a ATF6 ATF6 GRP78 Dissociation->ATF6 eIF2a eIF2a PERK->eIF2a P XBP1 Splicing XBP1 Splicing IRE1a->XBP1 Splicing ATF6 Cleavage ATF6 Cleavage ATF6->ATF6 Cleavage ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Simplified overview of the Unfolded Protein Response (UPR) pathway.

G DNA Damage Response (DDR) and VCP/p97 DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Activates Checkpoint Activation Checkpoint Activation ATM/ATR->Checkpoint Activation DNA Repair DNA Repair ATM/ATR->DNA Repair VCP/p97 VCP/p97 VCP/p97->ATM/ATR Modulates Activation Cell Cycle Arrest Cell Cycle Arrest Checkpoint Activation->Cell Cycle Arrest This compound This compound This compound->VCP/p97 Inhibits

Caption: Role of VCP/p97 in the DNA Damage Response (DDR) pathway.

G Preclinical Evaluation Workflow for this compound In Vitro Studies In Vitro Studies Cell Line Screening Cell Line Screening In Vitro Studies->Cell Line Screening IC50 Determination Mechanism of Action Studies Mechanism of Action Studies In Vitro Studies->Mechanism of Action Studies Western Blot, etc. In Vivo Studies In Vivo Studies Cell Line Screening->In Vivo Studies Mechanism of Action Studies->In Vivo Studies Xenograft Models Xenograft Models In Vivo Studies->Xenograft Models Efficacy PDX Models PDX Models In Vivo Studies->PDX Models Translational Efficacy Toxicity Studies Toxicity Studies In Vivo Studies->Toxicity Studies Clinical Trial Clinical Trial Xenograft Models->Clinical Trial PDX Models->Clinical Trial Toxicity Studies->Clinical Trial

Caption: A typical workflow for the preclinical evaluation of an anti-cancer agent.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for solid tumors by targeting the fundamental cellular process of protein homeostasis, a key vulnerability in many cancers. The available preclinical data, although more detailed for hematological malignancies, provides a strong rationale for its investigation in solid tumors. The ongoing Phase 1 clinical trial will be crucial in determining the safety, tolerability, and preliminary efficacy of this compound in this patient population. Future preclinical studies should aim to identify predictive biomarkers of response to this compound in solid tumors and explore rational combination strategies with other anti-cancer agents, such as those that induce DNA damage or further exacerbate proteotoxic stress. The elucidation of the specific dependencies of different solid tumor types on the VCP/p97 pathway will be key to optimizing the clinical application of this novel therapeutic.

References

The Role of CB-5339 in Protein Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-5339 is a second-generation, orally bioavailable small molecule inhibitor of Valosin-Containing Protein (VCP)/p97, a critical enzyme in cellular protein homeostasis. By targeting the D2 ATPase domain of p97, this compound disrupts essential cellular processes including the unfolded protein response (UPR), endoplasmic reticulum-associated degradation (ERAD), and DNA damage repair. This disruption leads to an accumulation of poly-ubiquitinated proteins, induction of proteotoxic stress, and ultimately, apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, and details the experimental protocols used to elucidate its function.

Introduction to VCP/p97 and Protein Homeostasis

Valosin-Containing Protein (VCP), also known as p97 in mammals and Cdc48 in yeast, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase. It functions as a molecular chaperone, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, thereby playing a central role in maintaining protein homeostasis[1]. Key functions of VCP/p97 include:

  • Endoplasmic Reticulum-Associated Degradation (ERAD): VCP/p97 extracts misfolded proteins from the endoplasmic reticulum for subsequent degradation by the proteasome[1].

  • Ubiquitin-Proteasome System (UPS): It facilitates the processing and degradation of a wide range of ubiquitinated proteins, regulating numerous cellular pathways[1].

  • DNA Damage Response (DDR): VCP/p97 is involved in the extraction of proteins from chromatin to facilitate DNA repair processes[2][3].

  • Autophagy: It participates in the clearance of damaged cellular components through autophagy.

Cancer cells, with their high rates of protein synthesis and propensity for accumulating misfolded proteins, are particularly dependent on robust protein homeostasis machinery. This dependency makes VCP/p97 an attractive therapeutic target in oncology[1].

This compound: A Second-Generation VCP/p97 Inhibitor

This compound is a potent and selective, orally bioavailable, second-generation inhibitor of VCP/p97[2][4][5]. It was developed to overcome the limitations of the first-generation inhibitor, CB-5083, which exhibited off-target effects on phosphodiesterase 6 (PDE6), leading to ophthalmological toxicities[2]. This compound retains the on-target potency of CB-5083 while having significantly reduced off-target activity and improved pharmacokinetic properties[2][6].

Mechanism of Action of this compound

This compound is a reversible, ATP-competitive inhibitor that specifically targets the D2 ATPase domain of VCP/p97[1]. Inhibition of the ATPase activity of VCP/p97 by this compound disrupts its segregase function, leading to a cascade of cellular events that culminate in apoptosis.

Disruption of Protein Homeostasis and Induction of ER Stress

The primary consequence of VCP/p97 inhibition by this compound is the accumulation of poly-ubiquitinated proteins that would normally be processed for degradation[1][7]. This accumulation of misfolded and ubiquitinated proteins, particularly within the endoplasmic reticulum, triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring protein homeostasis. However, sustained ER stress due to VCP/p97 inhibition overwhelms the UPR's adaptive capacity, leading to the activation of pro-apoptotic pathways.

Key markers of the UPR and ER stress, such as activating transcription factor 4 (ATF4), C/EBP homologous protein (CHOP), and spliced X-box binding protein 1 (XBP1), are upregulated upon treatment with this compound[8]. Additionally, the expression of the ER chaperone GRP78 (glucose-regulated protein 78) is increased as part of the cellular attempt to manage the protein folding load[8][9].

Impairment of DNA Damage Response

Recent studies have elucidated a critical role for VCP/p97 in the DNA damage response, particularly in the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of DNA repair[2][3]. By inhibiting VCP/p97, this compound impairs the recruitment of DNA repair factors to sites of damage, leading to persistent DNA lesions and contributing to its anti-tumor activity, especially in hematological malignancies like Acute Myeloid Leukemia (AML)[2][3].

Quantitative Data

In Vitro Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with a particular sensitivity observed in AML.

Cell Line / Sample TypeIC50 (nM)Reference
AML Cell Lines
Panel of 16 AML cell lines100 - 500[10]
Primary AML Patient Samples
Panel of 30 primary AML samplesMean: 423[10]
Panel of 16 primary AML samplesMedian: 375[2]
In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo anti-tumor efficacy of this compound.

Animal ModelTreatment RegimenKey FindingsReference
MLL-AF9 Syngeneic AML Mouse Model Not specifiedDecreased circulating leukemic cells; Significantly prolonged survival (p=0.02)[10]
MOLM13 Xenograft AML Mouse Model 50 mg/kg/day, PO (in combination)Significantly reduced AML burden; Improved median and overall survival[8]
Tumor-Bearing Dogs 7.5 mg/kg, PO (4 days on, 3 days off)Maximum Tolerated Dose (MTD) established; Efficacy signal in 33% (2/6) of dogs with multiple myeloma[6][11]
Clinical Trial Data (NCT04402541)

A Phase 1 clinical trial of this compound has been completed in patients with relapsed/refractory AML and myelodysplastic syndrome (MDS).

Trial IdentifierPhasePatient PopulationKey FindingsReference
NCT04402541 155 patients with R/R AML or intermediate/high-risk MDSThe drug was well-tolerated; Demonstrated signs of clinical activity[12][13]

Signaling Pathways and Experimental Workflows

Signaling Pathways

CB5339_Mechanism_of_Action cluster_inhibition This compound Action cluster_downstream Cellular Consequences CB5339 This compound VCP_p97 VCP/p97 ATPase CB5339->VCP_p97 Inhibits Ub_Proteins Accumulation of Poly-ubiquitinated Proteins VCP_p97->Ub_Proteins ER_Stress ER Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Sustained Stress DDR_Impairment DNA Damage Response Impairment DDR_Impairment->Apoptosis

UPR_Pathway_Activation cluster_sensors UPR Sensors cluster_effectors Downstream Effectors ER_Stress ER Stress (Accumulated Misfolded Proteins) PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1s spliced XBP1 IRE1->XBP1s cleaved_ATF6 Cleaved ATF6 ATF6->cleaved_ATF6 ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s->CHOP cleaved_ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Experimental Workflows

Western_Blot_Workflow start Cell Lysis (RIPA Buffer) protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (overnight, 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour, RT) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Cell_Viability_Workflow start Seed Cells in 96-well Plate treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (e.g., 72 hours) treatment->incubation add_reagent Add CellTiter-Glo® Reagent incubation->add_reagent lyse_cells Lyse Cells (Orbital Shaker) add_reagent->lyse_cells measure Measure Luminescence (Plate Reader) lyse_cells->measure

Experimental Protocols

VCP/p97 ATPase Inhibition Assay

This protocol is adapted from standard ATPase activity assays.

  • Reagents:

    • Purified recombinant human VCP/p97 protein.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT.

    • ATP solution.

    • This compound stock solution in DMSO.

    • Phosphate detection reagent (e.g., BIOMOL Green).

  • Procedure:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add VCP/p97 protein to each well.

    • Add the this compound dilutions or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

    • Read the absorbance on a plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a common method for assessing cell viability.

  • Reagents:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Opaque-walled 96-well plates.

  • Procedure:

    • Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

    • Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

    • Equilibrate the plates to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for ER Stress Markers

This protocol describes the detection of key UPR-related proteins.

  • Reagents:

    • Cells treated with this compound or vehicle control.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Laemmli sample buffer.

    • SDS-PAGE gels and running buffer.

    • PVDF membranes.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-ATF4, anti-ubiquitin, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Lyse the treated cells with RIPA buffer on ice.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to a loading control like β-actin.

Immunoprecipitation of Poly-ubiquitinated Proteins

This protocol is for the enrichment of ubiquitinated proteins.

  • Reagents:

    • Cells treated with this compound, a proteasome inhibitor (e.g., MG132) as a positive control, and vehicle control.

    • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619).

    • Anti-ubiquitin antibody or ubiquitin-binding domains (e.g., TUBEs) conjugated to beads (e.g., Protein A/G agarose).

    • Wash buffer.

    • Elution buffer or Laemmli sample buffer.

  • Procedure:

    • Lyse the cells in the specialized lysis buffer to preserve ubiquitination.

    • Pre-clear the lysates with beads to reduce non-specific binding.

    • Incubate the pre-cleared lysates with the anti-ubiquitin antibody-conjugated beads overnight at 4°C with rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the ubiquitinated proteins from the beads.

    • Analyze the eluates by western blotting with an anti-ubiquitin antibody to confirm the enrichment of poly-ubiquitinated proteins.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental process of protein homeostasis, a key vulnerability in cancer. Its mechanism of action, centered on the inhibition of VCP/p97, leads to ER stress, UPR activation, and impaired DNA damage repair, ultimately resulting in cancer cell death. The preclinical and early clinical data for this compound are encouraging, particularly in hematological malignancies. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating the role of VCP/p97 in disease and the development of novel inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

CB-5339: A Technical Guide to its Mechanism of Action in the Endoplasmic Reticulum Stress Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB-5339 is a second-generation, orally bioavailable, potent, and selective small molecule inhibitor of the valosin-containing protein (VCP)/p97. VCP/p97 is a critical AAA+ (ATPases Associated with diverse cellular Activities) enzyme that plays a central role in maintaining protein homeostasis. By inhibiting VCP/p97, this compound disrupts cellular protein degradation pathways, leading to the accumulation of ubiquitinated proteins and the induction of the endoplasmic reticulum (ER) stress response. This sustained ER stress, coupled with the impairment of DNA damage repair, triggers apoptosis in cancer cells, making this compound a promising therapeutic agent in oncology, particularly for hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the ER stress response, and presents detailed experimental protocols and quantitative data for its study.

Introduction to this compound

This compound is a novel investigational drug that targets VCP/p97, a key regulator of cellular protein quality control.[1][2] VCP/p97 is essential for several cellular processes, including ER-associated degradation (ERAD), where it facilitates the removal of misfolded proteins from the ER for proteasomal degradation.[3][4] In many cancer cells, which are characterized by high rates of protein synthesis and a consequent increase in misfolded proteins, the reliance on VCP/p97 for survival is heightened.[5] this compound exploits this dependency by inhibiting the ATPase activity of VCP/p97, leading to proteotoxic stress and cell death.[4][6]

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₂₄N₆O
Molecular Weight 412.49 g/mol
IC₅₀ for p97 <30 nM
Appearance Crystalline solid
Solubility Soluble in DMSO

Mechanism of Action: Induction of the Endoplasmic Reticulum Stress Response

The primary mechanism of action of this compound involves the inhibition of VCP/p97, which leads to a cascade of events culminating in the activation of the unfolded protein response (UPR), a hallmark of ER stress.[4]

Inhibition of VCP/p97 and Accumulation of Poly-ubiquitinated Proteins

VCP/p97 functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular compartments, including the ER membrane, and deliver them to the proteasome for degradation.[4] this compound, as a potent inhibitor of VCP/p97, blocks this crucial step in protein degradation.[4] This leads to the accumulation of poly-ubiquitinated proteins within the cell, a key indicator of proteostasis disruption.[4]

Activation of the Unfolded Protein Response (UPR)

The accumulation of misfolded and ubiquitinated proteins in the ER lumen triggers the UPR, a complex signaling network aimed at restoring ER homeostasis.[7][8] The UPR is mediated by three main ER-transmembrane sensors:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4.[8][9]

  • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. Its most well-characterized function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ERAD and protein folding.[7][8]

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain, which then acts as a transcription factor to induce the expression of ER chaperones like GRP78 (also known as BiP).[8]

This compound treatment has been shown to activate the PERK and IRE1α arms of the UPR, as evidenced by the increased expression of ATF4 and spliced XBP1.[4]

Induction of Apoptosis

If the ER stress induced by this compound is prolonged and severe, the UPR switches from a pro-survival to a pro-apoptotic response.[9] This is mediated by the upregulation of pro-apoptotic factors such as C/EBP homologous protein (CHOP) and Death Receptor 5 (DR5).[6] CHOP, a transcription factor induced by ATF4, plays a central role in ER stress-mediated apoptosis.

Dual Mechanism of Action in Acute Myeloid Leukemia (AML): ER Stress and DNA Repair Inhibition

In the context of AML, this compound exhibits a dual mechanism of action. In addition to inducing ER stress, it also impairs the DNA damage response.[4] VCP/p97 is involved in the recruitment of DNA repair proteins to sites of DNA damage.[4] By inhibiting VCP/p97, this compound disrupts the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response, particularly homologous recombination (HR).[4] This impairment of DNA repair sensitizes AML cells to DNA damaging agents and contributes to the anti-leukemic activity of this compound.[4][6]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various cellular parameters, primarily in AML cell lines.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationEffectReference
p97 Inhibition (IC₅₀) -<30 nM50% inhibition of VCP/p97 ATPase activity[4]
Poly-ubiquitinated Protein Accumulation MV4-11 (AML)≥ 0.4 µMDose-dependent increase[4]
GRP78 (BiP) Accumulation MV4-11 (AML)≥ 0.4 µMDose-dependent increase[4]
ATF4 Accumulation MV4-11 (AML)≥ 0.8 µMDose-dependent increase[4]
Spliced XBP1 (XBP1s) Accumulation MV4-11 (AML)≥ 1.6 µMDose-dependent increase[4]
Cell Viability (IC₅₀) Panel of AML cell linesVaries (nM range)Potent anti-proliferative activity[4]

Table 2: In Vivo Efficacy of this compound in an AML Patient-Derived Xenograft (PDX) Model

Animal ModelTreatmentEffectReference
MLL-AF9-driven PDX in C57BL/6 mice90 mg/kg this compound (oral gavage)Decreased bone marrow leukemic infiltration and prolonged survival[4]
MOLM13 xenograft in NSG mice50 mg/kg/day this compound (oral) + Venetoclax (30 mg/kg/day)Significantly reduced AML burden and improved survival[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the ER stress response and DNA repair.

Western Blot Analysis of ER Stress Markers

This protocol is for the detection of poly-ubiquitinated proteins, GRP78, ATF4, and other ER stress-related proteins in cell lysates following this compound treatment.

Materials:

  • Cell line of interest (e.g., MV4-11)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (see Table 3 for examples)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.2, 0.4, 0.8, 1.6 µM) or vehicle (DMSO) for the desired time (e.g., 24 or 48 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

Table 3: Example Primary Antibodies for Western Blot

Target ProteinSupplierCatalog #Dilution
VCP/p97Novus BiologicalsNB100-15581:2000 - 1:10000
UbiquitinCell Signaling Technology39361:1000
GRP78 (BiP)Novus BiologicalsNBP1-06277Varies by protocol
ATF4Cell Signaling Technology118151:1000
CHOPCell Signaling Technology28951:1000
p-PERKCell Signaling Technology31791:1000
p-IRE1αNovus BiologicalsNB100-23231:500
β-Actin (Loading Control)Sigma-AldrichA54411:5000
Cell Viability Assay (Resazurin Assay)

This assay measures the metabolic activity of cells as an indicator of viability following treatment with this compound.

Materials:

  • Cell line of interest (e.g., MV4-11)

  • This compound

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS)

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Add Resazurin solution to each well (typically 10% of the culture volume).

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure fluorescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Homologous Recombination (HR) Assay (DR-GFP Reporter Assay)

This assay quantifies the efficiency of HR-mediated DNA repair in cells treated with this compound.[10][11][12][13][14]

Materials:

  • Cell line stably expressing the DR-GFP reporter construct (e.g., U2OS DR-GFP)

  • I-SceI expression vector (to induce a site-specific double-strand break)

  • This compound

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Seed DR-GFP reporter cells and allow them to adhere.

  • Pre-treat cells with this compound or vehicle for a specified time.

  • Co-transfect the cells with the I-SceI expression vector.

  • Continue the treatment with this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells by trypsinization.

  • Analyze the percentage of GFP-positive cells by flow cytometry. A successful HR event will restore the GFP coding sequence, leading to green fluorescence.

  • Normalize the percentage of GFP-positive cells in the this compound treated samples to the vehicle-treated control to determine the effect on HR efficiency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

This compound Mechanism of Action: ER Stress and Apoptosis

CB5339_ER_Stress_Pathway CB5339 This compound VCP_p97 VCP/p97 CB5339->VCP_p97 Inhibits Poly_Ub_Proteins Accumulation of Poly-ubiquitinated Proteins VCP_p97->Poly_Ub_Proteins ER_Stress Endoplasmic Reticulum Stress Poly_Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 ATF4 ATF4 PERK->ATF4 XBP1s XBP1s IRE1a->XBP1s CHOP CHOP ATF4->CHOP XBP1s->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: this compound inhibits VCP/p97, leading to ER stress, UPR activation, and apoptosis.

Dual Mechanism of this compound in AML

CB5339_Dual_Mechanism_AML CB5339 This compound VCP_p97 VCP/p97 CB5339->VCP_p97 Inhibits Proteostasis Protein Homeostasis (ERAD) VCP_p97->Proteostasis Disrupts DNA_Repair DNA Damage Repair (Homologous Recombination) VCP_p97->DNA_Repair Impairs ER_Stress ER Stress Proteostasis->ER_Stress ATM_Activation ATM Kinase Activation DNA_Repair->ATM_Activation Apoptosis Leukemic Cell Death ER_Stress->Apoptosis ATM_Activation->Apoptosis

Caption: Dual mechanism of this compound in AML: inducing ER stress and impairing DNA repair.

Experimental Workflow for Assessing this compound Efficacy

CB5339_Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., MV4-11) Treatment This compound Treatment (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (Resazurin) Treatment->Viability_Assay Western_Blot Western Blot Analysis (ER Stress & Apoptosis Markers) Treatment->Western_Blot DNA_Repair_Assay DNA Repair Assay (DR-GFP) Treatment->DNA_Repair_Assay Data_Analysis Data Analysis (IC₅₀, Protein Levels, HR Efficiency) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis DNA_Repair_Assay->Data_Analysis

Caption: Workflow for evaluating the in vitro efficacy of this compound.

Conclusion

This compound is a promising anti-cancer agent that effectively targets the VCP/p97-dependent protein homeostasis machinery in cancer cells. Its ability to induce a potent and sustained ER stress response, coupled with its activity in impairing DNA damage repair, provides a strong rationale for its clinical development. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader field of VCP/p97 inhibition. Further investigation into the intricate crosstalk between the UPR and DNA damage response pathways will undoubtedly provide deeper insights into the multifaceted mechanism of action of this novel therapeutic agent.

References

Methodological & Application

CB-5339 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

CB-5339 is a potent, orally bioavailable, second-generation small molecule inhibitor of Valosin-Containing Protein (VCP)/p97.[1][2][3] VCP/p97 is a critical enzyme in the ubiquitin-proteasome system, playing a key role in protein homeostasis, including endoplasmic reticulum-associated degradation (ERAD), chromatin-associated degradation, and the DNA damage response.[1][3] In many cancer cells, the overexpression of VCP/p97 is linked to increased proliferation and survival.[1][3] By inhibiting VCP/p97, this compound disrupts ubiquitin-dependent protein degradation, leading to an accumulation of poly-ubiquitinated proteins and inducing proteotoxic stress. This triggers the unfolded protein response (UPR) and the ER-dependent stress response pathway, ultimately leading to apoptosis and inhibition of cell proliferation in susceptible tumor cells.[1][3][4]

These application notes provide detailed protocols for in vitro assays to characterize the cellular effects of this compound, including its impact on cell viability, induction of apoptosis, and its direct engagement of the VCP/p97 pathway.

Mechanism of Action: this compound Signaling Pathway

This compound targets and inhibits the ATPase activity of VCP/p97. This inhibition disrupts the processing and degradation of ubiquitinated proteins, leading to their accumulation. This accumulation causes significant stress on the endoplasmic reticulum, activating the Unfolded Protein Response (UPR). Prolonged UPR activation ultimately triggers apoptotic pathways, leading to cancer cell death.

CB5339_Mechanism_of_Action cluster_downstream_effects Cellular Consequences CB5339 This compound VCP_p97 VCP/p97 ATPase CB5339->VCP_p97 Inhibition Ub_Proteins Polyubiquitinated Proteins VCP_p97->Ub_Proteins Processes Proteasome Proteasomal Degradation VCP_p97->Proteasome Required for Ub_Proteins->Proteasome Targeted for ER_Stress Endoplasmic Reticulum (ER) Stress Ub_Proteins->ER_Stress Accumulation leads to UPR Unfolded Protein Response (UPR) (GRP78, XBP-1, ATF-4) ER_Stress->UPR Induces Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to

Caption: Mechanism of action of this compound.

In Vitro Efficacy of this compound

The following tables summarize the quantitative data for the in vitro activity of this compound.

ParameterValueCell Line/SystemReference
IC₅₀ (p97 Inhibition) <30 nMBiochemical Assay[4]
Concentration for Polyubiquitin Accumulation ≥ 0.4 µMAML Cells[4]
Concentration for ER Stress Marker (GRP78) Induction ≥ 0.4 µMAML Cells[4]
Concentration for ATF-4 Accumulation ≥ 0.8 µMAML Cells[4]
Concentration for Spliced XBP-1 Accumulation ≥ 1.6 µMAML Cells[4]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot dose-response curves to determine the IC₅₀ value.

Western Blot for VCP/p97 Inhibition and ER Stress Markers

This protocol is used to detect the accumulation of polyubiquitinated proteins and the induction of ER stress markers (e.g., GRP78, spliced XBP-1) following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-Ubiquitin, anti-GRP78, anti-XBP-1s, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for 24-48 hours. After treatment, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and develop the blot using a chemiluminescence substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis relative to the loading control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for the desired time period (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL. c. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Workflow: In Vitro Characterization of this compound

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

CB5339_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Line(s) cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response and Time-Course) cell_culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability western Western Blot Analysis (Ubiquitin, GRP78, etc.) treatment->western apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis data_analysis Data Analysis (IC50, Protein Levels, % Apoptotic Cells) viability->data_analysis western->data_analysis apoptosis->data_analysis conclusion Conclusion: Characterize In Vitro Efficacy of this compound data_analysis->conclusion

Caption: General workflow for in vitro evaluation of this compound.

References

Determining the Potency of CB-5339: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-5339 is a second-generation, orally bioavailable small molecule inhibitor of Valosin-Containing Protein (VCP)/p97, a critical enzyme in protein homeostasis.[1][2] VCP/p97 plays a key role in various cellular processes, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and DNA damage response.[3][4] By inhibiting VCP/p97, this compound disrupts these processes, leading to an accumulation of poly-ubiquitinated proteins and triggering the unfolded protein response (UPR), which can selectively induce apoptosis in cancer cells.[3][5] Preclinical data have demonstrated the anti-cancer efficacy of this compound, particularly in acute myeloid leukemia (AML).[1][6] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the ATPase activity of VCP/p97.[7] This inhibition leads to a disruption in the processing and degradation of ubiquitinated proteins, causing proteotoxic stress.[4] The accumulation of misfolded proteins in the endoplasmic reticulum activates the UPR, a signaling cascade aimed at restoring cellular homeostasis.[5][8] However, sustained ER stress ultimately triggers apoptosis, leading to cancer cell death.[9] Additionally, VCP/p97 inhibition has been shown to impair the DNA damage response by affecting the activation of the ATM kinase, which can sensitize cancer cells to DNA-damaging agents.[6]

CB5339_MoA cluster_0 Cellular Processes Ub-Proteasome System Ub-Proteasome System ERAD ERAD ER_Stress ER Stress ERAD->ER_Stress disruption leads to DNA Damage Response DNA Damage Response CB5339 This compound VCP_p97 VCP/p97 CB5339->VCP_p97 inhibition VCP_p97->Ub-Proteasome System VCP_p97->ERAD VCP_p97->DNA Damage Response Poly_Ub_Proteins Accumulation of Poly-ubiquitinated Proteins Poly_Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Apoptosis Apoptosis UPR->Apoptosis sustained activation leads to

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data: this compound IC50 Values

The following table summarizes the observed effects of this compound on the viability of various cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as incubation time and the cell viability assay used.[10]

Cell LineCancer TypeIncubation Time (hours)IC50 Range (nM)Notes
General --< 30Potent p97 inhibitor.
OCI-AML3 Acute Myeloid Leukemia (AML)48200 - 1000Dose-dependent loss of viability observed in this range.[7]
MOLM13 Acute Myeloid Leukemia (AML)48200 - 1000Dose-dependent loss of viability observed in this range.[7]
SET2 Acute Myeloid Leukemia (AML)48200 - 1000Dose-dependent loss of viability observed in this range.[7]
HEL92.1.7 Acute Myeloid Leukemia (AML)48200 - 1000Dose-dependent loss of viability observed in this range.[7]

Experimental Protocols

Determining the IC50 of this compound using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: a. Culture the selected cancer cell lines in their appropriate complete medium. b. Harvest cells in the logarithmic growth phase. c. Determine the optimal cell seeding density for each cell line to ensure they are in a logarithmic growth phase at the end of the experiment. This can be done by performing a cell titration curve. d. Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well. e. Include wells with medium only (no cells) to serve as a blank for background absorbance. f. Incubate the plate overnight in a humidified incubator to allow for cell attachment and recovery.

  • Drug Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare a series of serial dilutions of this compound in a complete culture medium. It is recommended to perform a wide range of concentrations in a preliminary experiment to determine the approximate IC50. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). d. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator.

  • MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 d. Plot the percentage of cell viability against the logarithm of the drug concentration. e. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

IC50_Workflow cluster_workflow IC50 Determination Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Drug Prepare this compound serial dilutions Incubate_Overnight->Prepare_Drug Treat_Cells Treat cells with This compound Incubate_Overnight->Treat_Cells Prepare_Drug->Treat_Cells Incubate_Drug Incubate for 48-72 hours Treat_Cells->Incubate_Drug Add_MTT Add MTT solution Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for IC50 determination.

Conclusion

This compound is a promising anti-cancer agent that targets the VCP/p97 protein, a key regulator of cellular protein homeostasis. Determining the IC50 of this compound in various cancer cell lines is a critical step in its preclinical evaluation. The provided protocols and application notes offer a comprehensive guide for researchers to accurately assess the in vitro potency of this compound and further investigate its therapeutic potential. The preferential sensitivity of AML cell lines to VCP inhibition suggests a promising avenue for the clinical development of this compound.

References

Application Notes and Protocols for CB-5339-Mediated Accumulation of Polyubiquitinated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CB-5339 is a potent and selective second-generation oral inhibitor of the AAA ATPase p97/Valosin-Containing Protein (VCP).[1][2][3] VCP/p97 plays a crucial role in cellular protein homeostasis by mediating the degradation of ubiquitinated proteins through the ubiquitin-proteasome system (UPS).[1][4] Inhibition of VCP/p97 by this compound disrupts these processes, leading to the accumulation of polyubiquitinated proteins and subsequent induction of proteotoxic stress, which can trigger apoptosis in cancer cells.[1][2] These application notes provide a detailed protocol for utilizing Western blot to detect the accumulation of polyubiquitinated proteins in cells treated with this compound.

Mechanism of Action

This compound targets the ATPase activity of VCP/p97. This inhibition prevents the processing and degradation of polyubiquitinated proteins, leading to their accumulation within the cell. This accumulation triggers the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress, ultimately leading to cell cycle arrest and apoptosis.[1][2]

cluster_0 Cellular Protein Homeostasis cluster_1 Effect of this compound Ub_Proteins Polyubiquitinated Proteins VCP VCP/p97 Ub_Proteins->VCP Processing Proteasome 26S Proteasome VCP->Proteasome Delivery Degradation Protein Degradation Proteasome->Degradation CB5339 This compound CB5339->VCP Inhibition Accumulation Accumulation of Polyubiquitinated Proteins ER_Stress ER Stress / UPR Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for inducing the accumulation of polyubiquitinated proteins and related cellular stress markers based on available data.

Cell LineConcentrationIncubation TimeObserved EffectReference
AML cells≥ 0.4 µM24-48 hoursDose-dependent accumulation of polyubiquitinated proteins.[2]
AML cells≥ 0.4 µM24-48 hoursAccumulation of the ER stress marker GRP78.[2]
AML cells≥ 0.8 µM24-48 hoursAccumulation of ATF-4.[2]
AML cells≥ 1.6 µM24-48 hoursInduction of spliced XBP-1.[2]

Experimental Protocol: Western Blot for Polyubiquitinated Proteins

This protocol details the steps for treating cells with this compound and subsequently detecting the accumulation of polyubiquitinated proteins via Western blot.

Materials
  • Cell line of interest (e.g., AML cell lines)

  • Complete cell culture medium

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against ubiquitin (e.g., P4D1 or FK2 clones)

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Western blot imaging system

Experimental Workflow

A 1. Cell Culture and Treatment - Seed cells and allow to adhere/grow. - Treat with this compound (and vehicle control) for desired time. B 2. Cell Lysis - Wash cells with cold PBS. - Lyse cells in RIPA buffer with inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using BCA assay. B->C D 4. Sample Preparation - Normalize protein concentrations. - Add Laemmli buffer and boil samples. C->D E 5. SDS-PAGE - Load samples onto a polyacrylamide gel. - Separate proteins by electrophoresis. D->E F 6. Protein Transfer - Transfer separated proteins to a PVDF or nitrocellulose membrane. E->F G 7. Blocking - Block non-specific binding sites on the membrane. F->G H 8. Antibody Incubation - Incubate with primary antibodies (anti-ubiquitin and loading control). - Wash and incubate with HRP-conjugated secondary antibodies. G->H I 9. Detection - Apply ECL substrate. - Image the blot to visualize protein bands. H->I J 10. Data Analysis - Quantify band intensities and normalize to loading control. I->J

Figure 2: Western Blot Workflow for Polyubiquitinated Proteins.

Procedure
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to reach 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.4, 0.8, 1.6 µM) and a vehicle control (DMSO) for 24 to 48 hours.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

    • Incubate on ice for 10-20 minutes with occasional vortexing.

    • Centrifuge the lysates at >12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against ubiquitin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Repeat the antibody incubation steps for the loading control protein.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a Western blot imaging system.

  • Data Analysis:

    • The accumulation of polyubiquitinated proteins will appear as a high molecular weight smear in the lanes corresponding to this compound-treated samples.

    • Quantify the intensity of the smear and the loading control bands using densitometry software.

    • Normalize the ubiquitin signal to the corresponding loading control to compare the relative accumulation of polyubiquitinated proteins across different treatment conditions.

Conclusion

This protocol provides a robust method for detecting the pharmacodynamic effects of this compound on the ubiquitin-proteasome system. The accumulation of polyubiquitinated proteins, readily detectable by Western blot, serves as a reliable biomarker for VCP/p97 inhibition by this compound in a cellular context. Researchers can adapt this protocol to various cell lines and experimental conditions to investigate the downstream consequences of VCP/p97 inhibition.

References

Application Notes and Protocols for Cell Viability Assays with CB-5339 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-5339 is a potent, second-generation, orally bioavailable small molecule inhibitor of the enzyme Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 is a critical regulator of cellular protein homeostasis, playing a key role in processes such as the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD).[3][4] By inhibiting VCP/p97, this compound disrupts these essential cellular functions, leading to an accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptotic cell death in cancer cells.[2][5] Preclinical data have demonstrated the anti-cancer efficacy of this compound, particularly in acute myeloid leukemia (AML).[1][6] This document provides detailed protocols for assessing the effects of this compound on cell viability using common laboratory assays.

Data Presentation

The following table summarizes the in vitro potency of this compound in various cancer cell lines. IC50 values represent the concentration of the drug required to inhibit cell growth by 50%.

Cell LineCancer TypeAssay TypeIC50 / Effective ConcentrationIncubation Time
OCI-AML3Acute Myeloid LeukemiaCell Viability Assay200 - 1000 nM48 hours
MOLM13Acute Myeloid LeukemiaCell Viability Assay200 - 1000 nM48 hours
SET2Acute Myeloid LeukemiaCell Viability Assay200 - 1000 nM48 hours
HEL92.1.7Acute Myeloid LeukemiaCell Viability Assay200 - 1000 nM48 hours
HCT-116Colorectal CarcinomaNot Specified~0.7 µMNot Specified
GeneralLeukemiaNot Specified<30 nMNot Specified

Signaling Pathway

CB5339_Signaling_Pathway CB5339 This compound VCP_p97 VCP/p97 CB5339->VCP_p97 Inhibits Ub_Proteins Accumulation of Poly-ubiquitinated Proteins ERAD Inhibition of ER-Associated Degradation (ERAD) ER_Stress Endoplasmic Reticulum (ER) Stress Ub_Proteins->ER_Stress Contributes to ERAD->ER_Stress Leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Cells 3. Seed Cells in Plate Cell_Culture->Seed_Cells Prepare_CB5339 2. Prepare this compound Dilutions Add_CB5339 4. Add this compound to Wells Prepare_CB5339->Add_CB5339 Seed_Cells->Add_CB5339 Incubate 5. Incubate (e.g., 48-72h) Add_CB5339->Incubate Add_Reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent 7. Incubate with Reagent Add_Reagent->Incubate_Reagent Measure_Signal 8. Measure Signal (Absorbance/Luminescence) Incubate_Reagent->Measure_Signal Calculate_Viability 9. Calculate % Viability Measure_Signal->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (untreated cells).

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a luminescent readout.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Protocol:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled plates to prevent luminescence signal cross-talk.

  • This compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • After the treatment incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

References

Application Notes and Protocols for Colony Formation Assay Using CB-5339

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-5339 is a potent, second-generation, orally bioavailable small molecule inhibitor of Valosin-Containing Protein (VCP)/p97.[1] VCP/p97 is a critical AAA+ ATPase involved in maintaining protein homeostasis, with essential roles in processes such as the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[2][3] In numerous cancer cell types, including acute myeloid leukemia (AML), overexpression of VCP/p97 is associated with increased proliferation and survival.[1][4] By inhibiting VCP/p97, this compound disrupts these vital cellular processes, leading to an accumulation of poly-ubiquitinated proteins, induction of ER stress, and ultimately, apoptosis in cancer cells.[1]

The colony formation assay, or clonogenic assay, is a well-established in vitro method to determine the long-term proliferative capacity of single cells and their ability to form colonies. This assay is particularly valuable for assessing the cytotoxic effects of anti-cancer agents like this compound, as it measures reproductive cell death rather than short-term viability. These application notes provide a detailed protocol for performing a colony formation assay to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action of this compound

This compound selectively targets and inhibits the ATPase activity of VCP/p97. This inhibition disrupts the processing and degradation of ubiquitinated proteins, leading to proteotoxic stress. Key signaling pathways affected by this compound include:

  • ER-Associated Degradation (ERAD) Pathway: Inhibition of VCP/p97 blocks the extraction of misfolded proteins from the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ER stress-induced apoptosis.[2]

  • DNA Damage Response (DDR): VCP/p97 is involved in the repair of DNA double-strand breaks. Inhibition by this compound can impair DNA repair mechanisms, sensitizing cancer cells to DNA-damaging agents.[4]

  • NF-κB Signaling Pathway: VCP/p97 is implicated in the degradation of IκBα, an inhibitor of the pro-survival transcription factor NF-κB. Inhibition of VCP/p97 can therefore suppress NF-κB activity.[5][6]

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., MV4-11 for AML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 6-well cell culture plates

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

  • Fixation solution: 6% (v/v) glutaraldehyde

  • Staining solution: 0.5% (w/v) crystal violet in 25% methanol

  • Incubator (37°C, 5% CO₂)

  • Microscope

Protocol for Colony Formation Assay

This protocol is adapted from methodologies used for other VCP inhibitors and is suitable for evaluating this compound.[7]

  • Cell Preparation and Seeding:

    • Culture cells to approximately 70-80% confluency.

    • Harvest cells by trypsinization, neutralize with complete medium, and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer and Trypan Blue to assess viability.

    • Prepare a single-cell suspension and dilute to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. For many cancer cell lines, a starting point of 500 cells per well in a 6-well plate is recommended.

    • Seed the cells into 6-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. A suggested concentration range for initial experiments is 10 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • After overnight cell adherence, aspirate the medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plates for the desired treatment duration. A 48-hour treatment period is a common starting point.[7]

  • Colony Growth:

    • After the treatment period, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.

    • Return the plates to the incubator and allow the colonies to grow for 7-14 days, depending on the growth rate of the cell line.

    • Replace the medium every 2-3 days to ensure adequate nutrient supply.

  • Fixation and Staining:

    • Once visible colonies have formed (defined as a cluster of at least 50 cells), aspirate the medium and gently wash the wells with PBS.

    • Add 1-2 mL of fixation solution (6% glutaraldehyde) to each well and incubate at room temperature for 15-30 minutes.

    • Aspirate the fixation solution and wash the wells with deionized water.

    • Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate at room temperature for 30 minutes.

    • Remove the crystal violet solution and gently wash the wells with deionized water until the background is clear.

    • Allow the plates to air dry completely.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells. Colonies can be counted manually using a microscope or by using an automated colony counter or imaging software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

      • PE = (Number of colonies counted / Number of cells seeded) x 100%

      • SF = (PE of treated sample / PE of control sample)

Data Presentation

The following tables present representative quantitative data for the effect of this compound on colony formation in an AML cell line (e.g., MV4-11).

Table 1: Effect of this compound on Colony Formation in MV4-11 AML Cells

This compound Concentration (nM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction
0 (Vehicle)125 ± 825.01.00
5098 ± 619.60.78
10065 ± 513.00.52
20031 ± 46.20.25
4008 ± 21.60.06
8001 ± 10.20.01

Data are representative. Seeding density: 500 cells/well.

Table 2: Summary of this compound Activity in Colony Formation Assays

Cell LineTissue TypeIC₅₀ (Colony Formation, nM)Key Findings
MV4-11Acute Myeloid Leukemia~150Significant inhibition of clonogenic survival at nanomolar concentrations.
HCT116Colon Carcinoma~300Demonstrates efficacy in solid tumor cell lines.

IC₅₀ values are estimated based on the expected potency of VCP inhibitors and should be determined experimentally.

Visualizations

Signaling Pathway of VCP/p97 Inhibition by this compound

VCP_Inhibition_Pathway cluster_upstream Cellular Stress cluster_vcp VCP/p97 Complex cluster_downstream Cellular Processes cluster_outcome Cellular Outcome Misfolded Proteins Misfolded Proteins VCP VCP/p97 Misfolded Proteins->VCP DNA Damage DNA Damage DNA Damage->VCP ERAD ER-Associated Degradation (ERAD) VCP->ERAD DDR DNA Damage Response (DDR) VCP->DDR Proteasome Proteasomal Degradation VCP->Proteasome CB5339 This compound CB5339->VCP ER_Stress ER Stress / UPR ERAD->ER_Stress inhibition CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest inhibition Apoptosis Apoptosis ER_Stress->Apoptosis CellCycleArrest->Apoptosis

Caption: VCP/p97 inhibition by this compound disrupts key cellular pathways.

Experimental Workflow for Colony Formation Assay

Colony_Formation_Workflow start Start prep Prepare Single-Cell Suspension start->prep seed Seed Cells into 6-well Plates prep->seed adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with this compound (e.g., 48 hours) adhere->treat wash Wash and Replace with Drug-Free Medium treat->wash incubate Incubate for 7-14 Days to Form Colonies wash->incubate fix Fix Colonies with Glutaraldehyde incubate->fix stain Stain with Crystal Violet fix->stain count Count Colonies and Analyze Data stain->count end End count->end

Caption: Workflow of the colony formation assay with this compound.

References

Application Notes and Protocols for In Vivo Dosing and Administration of CB-5339 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-5339 is a second-generation, orally bioavailable small molecule inhibitor of Valosin-Containing Protein (VCP/p97), a critical enzyme involved in cellular protein homeostasis and stress responses.[1][2] VCP/p97 plays a key role in pathways essential for cancer cell survival, including the unfolded protein response (UPR) and DNA damage repair.[1][3] Inhibition of VCP/p97 by this compound leads to the accumulation of poly-ubiquitinated proteins, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancer cells.[2] Preclinical studies have demonstrated the potent anti-tumor activity of this compound, particularly in acute myeloid leukemia (AML).[1][3]

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models of AML, including dosing regimens, experimental protocols, and key efficacy data. The information presented here is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Data Presentation

Efficacy of this compound in an MLL-AF9 Syngeneic AML Mouse Model
ParameterVehicle ControlThis compoundReference
Dosing Regimen N/A50 mg/kg/day, oral gavage[1]
Treatment Duration N/A3 weeks
Change in Leukemic Burden N/A96% mean relative decrease[4]
Survival N/ASignificantly prolonged (p=0.02)[1]
Tolerability N/AWell-tolerated, stable body weight, no significant myelosuppression[1]

Note: Detailed quantitative data on tumor growth inhibition (TGI) and specific survival statistics beyond the p-value are not publicly available in the reviewed literature.

Pharmacokinetic Parameters of this compound in Mice

Comprehensive pharmacokinetic data for this compound in mouse models (e.g., Cmax, Tmax, AUC, half-life) are not currently available in the public domain literature. Researchers may need to perform their own pharmacokinetic studies to determine these parameters for their specific experimental setup.

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the VCP/p97 ATPase. This disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins and triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. Prolonged ER stress ultimately activates apoptotic pathways, leading to cancer cell death.

G CB5339 This compound VCP VCP/p97 CB5339->VCP Inhibition Ub_Proteins Accumulation of Poly-ubiquitinated Proteins VCP->Ub_Proteins Prevents Degradation ER_Stress Endoplasmic Reticulum (ER) Stress Ub_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Signaling pathway of this compound in cancer cells.

Experimental Protocols

Establishment of an MLL-AF9 Syngeneic AML Mouse Model

This protocol is based on methodologies for establishing MLL-rearranged AML mouse models.

Materials:

  • MLL-AF9 retroviral construct

  • HEK293T cells for retrovirus production

  • Bone marrow cells from donor mice (e.g., C57BL/6)

  • Recipient mice (e.g., lethally irradiated C57BL/6)

  • Standard cell culture reagents and equipment

  • Flow cytometer

Protocol:

  • Retrovirus Production:

    • Co-transfect HEK293T cells with the MLL-AF9 retroviral vector and a packaging plasmid.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Bone Marrow Transduction:

    • Isolate bone marrow cells from the femurs and tibias of donor mice.

    • Transduce the bone marrow cells with the MLL-AF9 retrovirus by spinoculation.

  • Transplantation:

    • Lethally irradiate recipient mice.

    • Inject the transduced bone marrow cells into the recipient mice via tail vein injection.

  • Monitoring:

    • Monitor the mice for signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis).

    • Perform regular blood counts and flow cytometry analysis of peripheral blood to detect the presence of leukemic cells.

In Vivo Dosing and Administration of this compound

Materials:

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Animal balance

Protocol:

  • Formulation Preparation:

    • Note: A specific, publicly available protocol for the formulation of this compound was not identified. A common vehicle for oral gavage of hydrophobic compounds is 0.5% methylcellulose. Researchers should perform their own formulation development and stability testing.

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse at 10 mL/kg).

  • Dosing:

    • Weigh each mouse to determine the exact volume of the this compound formulation to be administered.

    • Administer the formulation orally using a gavage needle.

    • For the reported efficacious regimen, dose the mice once daily.[1]

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, and signs of distress.

    • Continue treatment for the planned duration (e.g., 21 days).

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in an AML mouse model.

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Model_Dev Establish MLL-AF9 Syngeneic AML Model Tumor_Engraft Allow for Tumor Engraftment Model_Dev->Tumor_Engraft Randomization Randomize Mice into Treatment Groups Tumor_Engraft->Randomization Dosing Administer this compound (e.g., 50 mg/kg/day, PO) or Vehicle Randomization->Dosing Monitoring Daily Monitoring (Weight, Health) Dosing->Monitoring PK Pharmacokinetic Analysis (Optional) Dosing->PK Efficacy Assess Efficacy (Leukemic Burden, Survival) Monitoring->Efficacy Toxicity Evaluate Toxicity (Body Weight, Clinical Signs) Monitoring->Toxicity Efficacy->Toxicity

Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Preparing CB-5339 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-5339 is a potent, selective, and orally bioavailable second-generation inhibitor of the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97. With an IC50 value as low as 9 nM, this compound is a critical tool in cancer research. VCP/p97 plays a crucial role in cellular protein homeostasis, including processes like the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and the DNA damage response (DDR). By inhibiting the D2 ATPase domain of p97, this compound disrupts these pathways, leading to an accumulation of poly-ubiquitinated proteins and severe proteotoxic stress. This triggers the Unfolded Protein Response (UPR) and ultimately results in apoptosis, making it a promising therapeutic agent against various cancers, particularly hematological malignancies like Acute Myeloid Leukemia (AML).

These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.

Physicochemical and Solubility Data

Proper preparation of this compound solutions is critical for experimental reproducibility. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₂₄N₆O
Molecular Weight 412.49 g/mol
CAS Number 1863952-15-1
Target p97/VCP
IC₅₀ <30 nM

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO ≥ 100 mg/mL (242.43 mM)May require ultrasonication and warming to 80°C for complete dissolution. Use fresh, anhydrous DMSO as moisture can reduce solubility.
Water Insoluble
Ethanol Insoluble

Table 3: Storage and Stability of this compound

FormStorage TemperatureStability PeriodReference
Powder -20°C3 years
Stock Solution in DMSO -80°C6 months - 1 year
Stock Solution in DMSO -20°C1 month

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution in DMSO.

Materials:

  • This compound powder (CAS: 1863952-15-1)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or clear vial wrapped in foil

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Analytical balance within a chemical fume hood

  • Vortex mixer

  • Water bath or heat block (set to 37°C or 80°C)

  • Sonicator (optional, but recommended)

Procedure:

  • Safety First: Handle this compound powder in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Weighing: Tare a sterile amber vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, weigh 5 mg of the compound.

  • Calculation: Calculate the volume of DMSO required to achieve a 100 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • Example for 5 mg:

      • Mass = 0.005 g

      • Molecular Weight = 412.49 g/mol

      • Concentration = 0.1 mol/L

      • Volume (L) = 0.005 / (412.49 * 0.1) = 0.0001212 L

      • Volume (µL) = 121.2 µL

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Solubilization: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, proceed with the following steps.

    • Warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.

    • For difficult-to-dissolve batches, brief warming to 80°C and/or sonication may be necessary to achieve a clear solution.

    • Crucially, ensure all precipitate has completely dissolved before use.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes in sterile, single-use polypropylene tubes. Store these aliquots at -80°C for long-term stability (up to 1 year).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the primary stock solution into cell culture medium for treating cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated pipettes and sterile, low-retention tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often practical to first prepare an intermediate stock (e.g., 10 mM or 1 mM) to facilitate accurate final dilutions.

    • Example (10 mM): Add 10 µL of 100 mM stock to 90 µL of sterile DMSO.

  • Final Dilution in Medium: Prepare the final working concentration by diluting the stock solution into pre-warmed cell culture medium.

    • Important: The final concentration of DMSO in the culture medium should be kept below 0.3%, with 0.1% being preferable, to avoid solvent-induced cellular stress or off-target effects.

    • Example Calculation (for a 10 µM final concentration in 10 mL of medium):

      • Use the formula: C₁V₁ = C₂V₂

      • C₁ (Stock Concentration) = 100 mM (or 100,000 µM)

      • C₂ (Final Concentration) = 10 µM

      • V₂ (Final Volume) = 10 mL

      • V₁ (Stock Volume) = (C₂ * V₂) / C₁ = (10 µM * 10 mL) / 100,000 µM = 0.001 mL = 1 µL

  • Mixing Technique: To prevent precipitation of the compound, add the calculated volume of the DMSO stock solution (1 µL in the example) to the pre-warmed medium (10 mL) while gently swirling the conical tube. Do not add the medium to the small volume of DMSO stock.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of cell culture medium. In the example above, this would be 1 µL of DMSO in 10 mL of medium.

  • Cell Treatment: Vortex the final working solution gently before adding it to your cell culture plates.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the molecular pathway of this compound.

G cluster_prep Primary Stock Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder in Fume Hood calc Calculate Required DMSO Volume weigh->calc add_dmso Add Sterile DMSO calc->add_dmso dissolve Vortex / Heat / Sonicate until Clear Solution add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute Stock into Medium (Final DMSO < 0.1%) thaw->dilute warm_media Pre-warm Cell Culture Medium warm_media->dilute vehicle Prepare Vehicle Control (Medium + DMSO) warm_media->vehicle treat Treat Cells dilute->treat vehicle->treat

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_pathway This compound Mechanism of Action cluster_processes Normal Cellular Processes cluster_effects Effects of Inhibition p97 p97/VCP ATPase erad ERAD p97->erad required for ddr DNA Damage Repair p97->ddr required for proteasome Proteasomal Degradation p97->proteasome facilitates accumulation Accumulation of Poly-ubiquitinated Proteins p97->accumulation cb5339 This compound cb5339->p97 inhibits ub_proteins Poly-ubiquitinated Proteins ub_proteins->p97 substrate for er_stress ER Stress & UPR Activation accumulation->er_stress apoptosis Apoptosis er_stress->apoptosis

Application Note: Quantifying CB-5339-Induced Apoptosis using Annexin V/PI Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CB-5339 is a potent, second-generation, orally bioavailable small molecule inhibitor of Valosin-Containing Protein (VCP)/p97, a critical AAA+ ATPase involved in protein homeostasis.[1][2] VCP/p97 plays a key role in cellular processes such as Endoplasmic Reticulum-Associated Degradation (ERAD), which is essential for the removal of misfolded proteins.[1][3] In many cancer cells, which exhibit high rates of protein synthesis, the dependence on pathways like ERAD creates a therapeutic vulnerability.[3] By inhibiting VCP/p97, this compound disrupts protein degradation, leading to an accumulation of poly-ubiquitinated proteins, which induces ER stress and activates the Unfolded Protein Response (UPR), ultimately culminating in programmed cell death, or apoptosis.[1][3][4]

Quantifying apoptosis is a critical step in evaluating the efficacy of anticancer agents like this compound.[5] Flow cytometry, combined with Annexin V and Propidium Iodide (PI) staining, provides a rapid and robust method for detecting and quantifying the stages of apoptosis at the single-cell level.[6] This application note provides a detailed protocol for assessing this compound-induced apoptosis in cancer cell lines using this technique.

Mechanism of this compound-Induced Apoptosis

This compound targets VCP/p97, a central regulator of protein quality control. Inhibition of VCP/p97's ATPase activity blocks the extraction and processing of ubiquitinated proteins destined for proteasomal degradation.[1] This disruption leads to proteotoxic stress, primarily through the ERAD pathway, triggering the UPR.[3][4] Prolonged ER stress activates signaling cascades that converge on the intrinsic and extrinsic apoptosis pathways, leading to caspase activation and programmed cell death.[4][7]

CB5339_Signaling_Pathway cluster_0 Cellular Environment CB5339 This compound VCP VCP/p97 ATPase CB5339->VCP Inhibits ERAD ER-Associated Degradation (ERAD) VCP->ERAD Required for Ub_Proteins Accumulation of Ubiquitinated Proteins ERAD->Ub_Proteins Prevents accumulation ER_Stress ER Stress Ub_Proteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Triggers

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocol

This protocol details the induction of apoptosis in a cancer cell line (e.g., MV4-11, a human AML cell line) with this compound and subsequent analysis by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit.

Materials and Reagents

  • This compound (dissolved in DMSO to create a stock solution)

  • Cancer cell line of interest (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Flow cytometry tubes

  • Flow cytometer equipped with a 488 nm laser

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Cell Preparation & Treatment cluster_stain 2. Staining cluster_analysis 3. Analysis Start Start Seed Seed cells in 6-well plates Start->Seed End End Treat Treat with this compound (and vehicle control) Seed->Treat Incubate Incubate for 24-48 hours Treat->Incubate Harvest Harvest floating and adherent cells Incubate->Harvest Wash Wash cells twice with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Incubate in dark Resuspend->Stain Acquire Acquire samples on flow cytometer Stain->Acquire Analyze Analyze data and quantify populations Acquire->Analyze Analyze->End

Caption: Experimental workflow for apoptosis analysis.

Step-by-Step Methodology

  • Cell Seeding: Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates. Allow cells to adhere or stabilize for 24 hours before treatment.

  • Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM). Include a vehicle-only control (DMSO) at the same final concentration as the highest drug dose.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells into a conical tube.

    • For adherent cells, collect the supernatant containing floating (apoptotic) cells. Then, wash the adherent layer with PBS and detach the cells using trypsin. Combine these cells with the supernatant collected earlier.

  • Washing: Centrifuge the collected cells at 300 x g for 5 minutes.[8] Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Acquisition:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.

    • Analyze the samples on a flow cytometer immediately. Use a 488 nm excitation laser and collect FITC emission (typically ~530 nm) and PI emission (typically >670 nm).

    • Be sure to set up proper compensation controls using unstained, Annexin V-FITC only, and PI only stained cells to correct for spectral overlap.

Data Presentation and Analysis

The flow cytometry data can be visualized in a dot plot of Annexin V-FITC versus PI. Quadrant gates are set based on the negative control population to distinguish four cell populations:

  • Lower-Left (Q3): Live cells (Annexin V- / PI-)

  • Lower-Right (Q4): Early Apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

The percentage of cells in each quadrant is quantified. The results should demonstrate a dose-dependent increase in the percentage of apoptotic cells (early + late) with increasing concentrations of this compound.

Table 1: Quantitation of Apoptosis in MV4-11 Cells after 48h Treatment with this compound

This compound Conc. (nM)% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Total Apoptotic (Q2 + Q4)
0 (Vehicle)94.52.82.14.9
5078.212.57.820.3
10061.722.114.536.6
20040.135.821.357.1
50015.341.240.581.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Annexin V/PI flow cytometry assay is a highly effective and quantitative method for assessing the pro-apoptotic activity of the VCP/p97 inhibitor this compound. This protocol provides a reliable framework for researchers to measure the dose- and time-dependent induction of apoptosis, a crucial endpoint for characterizing the mechanism of action and determining the therapeutic potential of novel anticancer compounds. The clear, single-cell data generated is invaluable for preclinical drug development and mechanistic studies.

References

Application Notes and Protocols for CB-5339 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-5339 is a second-generation, orally bioavailable, and selective inhibitor of the valosin-containing protein (VCP)/p97.[1] VCP/p97 is an AAA+ ATPase that plays a critical role in cellular protein homeostasis, including the ubiquitin-proteasome system, endoplasmic reticulum-associated degradation (ERAD), and the DNA damage response (DDR).[1][2] In many cancer cells, the overexpression of VCP/p97 is associated with increased proliferation and survival.[1] By inhibiting VCP/p97, this compound disrupts these vital cellular processes, leading to an accumulation of poly-ubiquitinated proteins, induction of the ER-dependent stress response pathway, and ultimately apoptosis in susceptible tumor cells.[1]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a more predictive preclinical model compared to traditional cell line-derived xenografts. PDX models better recapitulate the heterogeneity and molecular characteristics of the original patient tumor. These application notes provide detailed protocols and data for the utilization of this compound in PDX models, with a focus on acute myeloid leukemia (AML).

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of VCP/p97, which leads to two key anti-cancer effects:

  • Induction of Proteotoxic Stress: Inhibition of VCP/p97 disrupts the degradation of misfolded and poly-ubiquitinated proteins, leading to their accumulation and causing significant ER stress. This triggers the Unfolded Protein Response (UPR), and if the stress is prolonged and unresolved, it initiates apoptotic cell death.[2]

  • Impairment of the DNA Damage Response: VCP/p97 is crucial for the activation of Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response. By inhibiting VCP/p97, this compound impairs ATM phosphorylation and subsequent DNA repair pathways, such as homologous recombination.[3] This sensitizes cancer cells to DNA damaging agents.[3]

Signaling Pathway Diagrams

G cluster_0 Normal Protein Homeostasis cluster_1 With this compound Inhibition Ubiquitinated\nProteins Ubiquitinated Proteins VCP/p97 VCP/p97 Ubiquitinated\nProteins->VCP/p97 Recognized by Proteasome Proteasome VCP/p97->Proteasome Delivers to Degradation Degradation Proteasome->Degradation Results in This compound This compound VCP/p97_inhibited VCP/p97 (Inhibited) This compound->VCP/p97_inhibited Inhibits Accumulation of\nUbiquitinated Proteins Accumulation of Ubiquitinated Proteins VCP/p97_inhibited->Accumulation of\nUbiquitinated Proteins ER Stress ER Stress Accumulation of\nUbiquitinated Proteins->ER Stress Induces Unfolded Protein\nResponse (UPR) Unfolded Protein Response (UPR) ER Stress->Unfolded Protein\nResponse (UPR) Activates Apoptosis Apoptosis Unfolded Protein\nResponse (UPR)->Apoptosis Leads to

G cluster_0 Normal DNA Damage Response cluster_1 With this compound Inhibition DNA Damage DNA Damage ATM Kinase ATM Kinase DNA Damage->ATM Kinase Activates DNA Repair\n(e.g., Homologous Recombination) DNA Repair (e.g., Homologous Recombination) ATM Kinase->DNA Repair\n(e.g., Homologous Recombination) Initiates VCP/p97_active VCP/p97 VCP/p97_active->ATM Kinase Required for Activation This compound This compound VCP/p97_inhibited VCP/p97 (Inhibited) This compound->VCP/p97_inhibited Inhibits ATM Kinase_inactive ATM Kinase (Activation Impaired) VCP/p97_inhibited->ATM Kinase_inactive Impaired\nDNA Repair Impaired DNA Repair ATM Kinase_inactive->Impaired\nDNA Repair Leads to Increased Sensitivity to\nDNA Damaging Agents Increased Sensitivity to DNA Damaging Agents Impaired\nDNA Repair->Increased Sensitivity to\nDNA Damaging Agents Results in

Quantitative Data from Preclinical PDX Studies

The following tables summarize the in vivo efficacy of this compound in an AML PDX model.

Table 1: In Vivo Efficacy of this compound in an MLL-AF9-driven Patient-Derived Xenograft (PDX) AML Mouse Model

Treatment GroupMedian Survival (days)Change in Circulating Leukemic CellsReference
Vehicle28Baseline[3]
This compound (90 mg/kg, p.o.)35Decreased[3]

Table 2: In Vivo Efficacy of this compound in Combination with Chemotherapy in a Syngeneic MLL-AF9 AML Mouse Model

Treatment GroupMedian Survival (days)Change in Leukemia BurdenReference
Vehicle25Baseline[3]
This compound30Decreased[3]
Anthracycline + Cytarabine32Decreased[3]
This compound + Anthracycline + Cytarabine40Significantly Decreased[3]

Experimental Protocols

I. Establishment of an AML Patient-Derived Xenograft (PDX) Model

This protocol is a general guideline for establishing an AML PDX model. Specifics may need to be optimized based on the patient sample.

G Patient\nSample\nCollection Patient Sample Collection Isolate\nMononuclear\nCells Isolate Mononuclear Cells Patient\nSample\nCollection->Isolate\nMononuclear\nCells Inject into\nImmunodeficient\nMice Inject into Immunodeficient Mice Isolate\nMononuclear\nCells->Inject into\nImmunodeficient\nMice Monitor\nEngraftment Monitor Engraftment Inject into\nImmunodeficient\nMice->Monitor\nEngraftment Expand\nand\nBank Expand and Bank Monitor\nEngraftment->Expand\nand\nBank

Materials:

  • Fresh patient bone marrow or peripheral blood sample

  • Ficoll-Paque PLUS

  • RPMI-1640 medium with 10% FBS

  • PBS

  • Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG)

  • Flow cytometry antibodies (human CD45, mouse CD45)

Procedure:

  • Sample Processing:

    • Isolate mononuclear cells from the patient sample using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

    • Wash the cells with PBS and resuspend in RPMI-1640 medium.

    • Assess cell viability using trypan blue exclusion.

  • Implantation into Mice:

    • Resuspend the desired number of viable cells (typically 1-10 x 10^6 cells) in PBS or RPMI-1640.

    • Inject the cell suspension intravenously (i.v.) via the tail vein into 6-8 week old immunodeficient mice.

  • Monitoring Engraftment:

    • Starting 4-6 weeks post-injection, monitor for signs of engraftment by performing peripheral blood analysis.

    • Collect a small volume of peripheral blood from the tail vein.

    • Perform flow cytometry to detect the presence of human CD45+ cells. The percentage of human CD45+ cells indicates the level of engraftment.

    • Monitor mice for clinical signs of leukemia, such as weight loss, ruffled fur, and hind limb paralysis.

  • Expansion and Banking:

    • Once engraftment is confirmed (typically >1% human CD45+ cells in peripheral blood), euthanize the primary recipient mouse.

    • Harvest bone marrow and spleen.

    • A portion of the cells can be used for secondary transplantation to expand the PDX line.

    • Cryopreserve the remaining cells in freezing medium (e.g., 90% FBS, 10% DMSO) for long-term storage.

II. In Vivo Efficacy Study of this compound in an Established AML PDX Model

Materials:

  • Established AML PDX mice with confirmed engraftment

  • This compound

  • Vehicle control (formulation dependent on supplier's recommendation)

  • Oral gavage needles

  • Calipers for tumor measurement (if applicable for subcutaneous models)

  • Flow cytometry antibodies for monitoring disease burden

Procedure:

  • Animal Cohort and Treatment Groups:

    • Once the PDX tumors are established and have reached a predetermined size (for subcutaneous models) or a certain percentage of circulating blasts (for disseminated models), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration:

    • Prepare this compound at the desired concentration in the appropriate vehicle.

    • Administer this compound orally (p.o.) via gavage at the specified dose and schedule (e.g., 90 mg/kg, once daily).[3]

    • Administer the vehicle control to the control group using the same schedule and route.

  • Monitoring and Endpoints:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • For subcutaneous models, measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • For disseminated AML models, monitor the percentage of human CD45+ cells in the peripheral blood weekly via flow cytometry.

    • The primary endpoint is typically overall survival. Monitor mice daily and euthanize when they meet predefined humane endpoints (e.g., >20% weight loss, tumor ulceration, signs of distress).

  • Data Analysis:

    • Plot tumor growth curves (for subcutaneous models) and survival curves (Kaplan-Meier analysis).

    • Compare the treatment groups using appropriate statistical tests (e.g., t-test for tumor volume, log-rank test for survival).

    • At the end of the study, tissues such as bone marrow, spleen, and tumor can be harvested for pharmacodynamic biomarker analysis (e.g., western blotting for markers of ER stress or DNA damage).

Conclusion

This compound demonstrates significant preclinical anti-tumor activity in AML PDX models, both as a single agent and in combination with standard-of-care chemotherapy.[3] The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in various patient-derived cancer models. The use of well-characterized PDX models will be crucial in the continued development and potential clinical application of this promising VCP/p97 inhibitor.

References

Application Notes and Protocols: Immunofluorescence Staining for ER Stress Markers with CB-5339

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB-5339 is a second-generation, orally bioavailable small molecule inhibitor of the valosin-containing protein (VCP)/p97.[1][2] VCP/p97 is a critical enzyme in the ubiquitin-proteasome system, playing a key role in protein homeostasis by facilitating the degradation of poly-ubiquitinated proteins.[1][2] Inhibition of VCP/p97 by this compound disrupts this process, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[1][2] This triggers the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis.[3] However, prolonged or severe ER stress, as induced by this compound, can activate apoptotic pathways, making it a promising therapeutic strategy for cancers that are dependent on a robust protein quality control system.[1][4]

These application notes provide a detailed protocol for the immunofluorescent staining of key ER stress markers—GRP78 (Glucose-Regulated Protein 78, also known as BiP), CHOP (C/EBP Homologous Protein), and ATF4 (Activating Transcription Factor 4)—in cells treated with this compound.

Principle of the Assay

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells. This protocol outlines the use of IF to monitor the induction of ER stress following treatment with this compound. Upon induction of ER stress, the expression and localization of GRP78, CHOP, and ATF4 are altered. GRP78, an ER-resident chaperone, is upregulated.[5] ATF4, a transcription factor, translocates to the nucleus to activate the transcription of UPR target genes, including CHOP.[6] CHOP, a key mediator of ER stress-induced apoptosis, is also upregulated and localizes to the nucleus.[3][5] By staining for these markers, researchers can qualitatively and quantitatively assess the induction of ER stress by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data based on typical results observed in cell lines treated with VCP/p97 inhibitors. This data is for illustrative purposes to guide expected outcomes. Researchers should generate their own data for specific experimental conditions.

Table 1: Dose-Dependent Induction of ER Stress Markers by this compound (48h Treatment)

This compound Concentration (nM)Mean GRP78 Fluorescence Intensity (Arbitrary Units)% of CHOP-Positive NucleiMean Nuclear ATF4 Fluorescence Intensity (Arbitrary Units)
0 (Vehicle)100 ± 125 ± 250 ± 8
200180 ± 2025 ± 5150 ± 18
500350 ± 3560 ± 8300 ± 25
1000420 ± 4585 ± 7380 ± 30

Data are represented as mean ± standard deviation.

Table 2: Time-Course of ER Stress Marker Induction with 500 nM this compound

Time (hours)Mean GRP78 Fluorescence Intensity (Arbitrary Units)% of CHOP-Positive NucleiMean Nuclear ATF4 Fluorescence Intensity (Arbitrary Units)
0100 ± 104 ± 152 ± 7
12150 ± 1515 ± 4180 ± 20
24280 ± 3045 ± 6290 ± 28
48360 ± 4065 ± 9310 ± 32

Data are represented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

ER_Stress_Pathway This compound Induced ER Stress Signaling Pathway CB5339 This compound VCP VCP/p97 CB5339->VCP inhibits ERAD ER-Associated Degradation (ERAD) VCP->ERAD enables UP Accumulation of Poly-ubiquitinated Proteins ERAD->UP prevents ER_Stress ER Stress UP->ER_Stress induces PERK PERK ER_Stress->PERK activates GRP78 GRP78/BiP (Upregulation) ER_Stress->GRP78 eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 activates translation of CHOP CHOP ATF4->CHOP induces transcription of Apoptosis Apoptosis CHOP->Apoptosis promotes IF_Workflow Immunofluorescence Staining Workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Image Acquisition and Analysis cell_culture 1. Seed cells on coverslips cb5339_treatment 2. Treat with this compound cell_culture->cb5339_treatment fixation 3. Fixation (e.g., 4% PFA) cb5339_treatment->fixation permeabilization 4. Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking 5. Blocking (e.g., 5% BSA) permeabilization->blocking primary_ab 6. Primary Antibody Incubation (anti-GRP78, -CHOP, or -ATF4) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain 8. Counterstain (e.g., DAPI) secondary_ab->counterstain mounting 9. Mount Coverslips counterstain->mounting imaging 10. Fluorescence Microscopy mounting->imaging quantification 11. Image Analysis and Quantification imaging->quantification

References

Troubleshooting & Optimization

Technical Support Center: CB-5339 Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of CB-5339 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is an orally bioavailable, selective, second-generation inhibitor of the valosin-containing protein (VCP)/p97, an ATPase involved in protein homeostasis.[1][2] Its therapeutic potential is being investigated in various cancers, including acute myeloid leukemia (AML).[3][4] Like many small molecule inhibitors, this compound has poor aqueous solubility, which can lead to low and variable oral bioavailability, hindering accurate assessment in preclinical in vivo models.[5][6] Overcoming this challenge is crucial for achieving consistent and therapeutically relevant drug exposure in animal studies.

Q2: What are the general approaches to improving the solubility of poorly water-soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds for oral administration. These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.[7]

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug.[5][6]

  • Lipid-based formulations: These formulations can improve absorption by utilizing the body's natural lipid absorption pathways.[7][8]

  • pH modification: For ionizable compounds, adjusting the pH of the vehicle can increase solubility.

  • Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level.[6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[5][9]

Q3: Are there any known successful formulations for administering this compound in vivo?

A3: Yes, specific formulations have been reported to successfully deliver this compound in animal models. These often involve a combination of solvents and surfactants to achieve a clear solution suitable for oral gavage. Two such examples are provided in the Experimental Protocols section below.

Troubleshooting Guide: Common Solubility Issues with this compound

Issue Potential Cause Troubleshooting Steps
Precipitation of this compound during formulation preparation. The solubility limit in the chosen vehicle has been exceeded. Incomplete dissolution. Temperature fluctuations.1. Ensure the vehicle components are of high purity. 2. Add this compound to the vehicle gradually while stirring or vortexing. 3. Gentle warming and/or sonication can aid in dissolution, but be cautious of drug degradation at high temperatures. 4. Prepare the formulation fresh before each use.
Phase separation or cloudiness in the final formulation. Immiscibility of vehicle components. Drug precipitation over time.1. Ensure all components are fully dissolved before adding the next. 2. Vigorously vortex or mix the final formulation. 3. If using a suspension, ensure it is homogenous before administration. 4. Consider alternative vehicle compositions with better miscibility.
Inconsistent results in animal studies (e.g., high variability in plasma concentrations). Poor or variable drug absorption due to solubility issues. Inaccurate dosing due to an inhomogeneous formulation.1. Confirm the drug is fully dissolved or uniformly suspended in the vehicle before each dose. 2. Re-evaluate the formulation strategy to improve solubility and absorption. Consider lipid-based systems to enhance bioavailability.[8] 3. Perform a pilot pharmacokinetic study to assess the variability of the current formulation.
Difficulty achieving the desired high concentration for dosing. The intrinsic solubility of this compound is low in many common vehicles.1. Screen a panel of GRAS (Generally Recognized as Safe) excipients to identify a more effective solubilizer. 2. Explore more complex formulations such as self-emulsifying drug delivery systems (SEDDS). 3. If oral administration is not feasible at the required dose, consider alternative routes if appropriate for the study goals.

Quantitative Data: this compound Formulation Compositions

The following table summarizes reported formulations for achieving a clear solution of this compound for in vivo studies.

Formulation Component Protocol 1 Protocol 2
Solvent 1 10% DMSO10% DMSO
Solvent 2 40% PEG30090% Corn Oil
Surfactant 5% Tween-80-
Aqueous Component 45% Saline-
Achieved Solubility ≥ 2.5 mg/mL (6.06 mM)≥ 2.5 mg/mL (6.06 mM)
Appearance Clear solutionClear solution
Data sourced from MedchemExpress.[10]

Experimental Protocols

Protocol 1: Aqueous-Based Formulation

This protocol yields a clear solution suitable for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound for the desired final concentration (e.g., 2.5 mg).

  • In a sterile microcentrifuge tube, add 10% of the final volume of DMSO (e.g., for a 1 mL final volume, add 100 µL DMSO).

  • Add the this compound powder to the DMSO and vortex until fully dissolved. Gentle warming or sonication can be used to aid dissolution.[10]

  • Add 40% of the final volume of PEG300 (e.g., 400 µL) to the solution and vortex thoroughly.

  • Add 5% of the final volume of Tween-80 (e.g., 50 µL) and vortex until the solution is homogenous.

  • Add 45% of the final volume of sterile saline (e.g., 450 µL) to the mixture.

  • Vortex the final solution extensively to ensure it is clear and homogenous before administration.

Protocol 2: Oil-Based Formulation

This protocol provides a lipid-based formulation, which may enhance oral absorption.[8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn Oil

Procedure:

  • Weigh the necessary amount of this compound.

  • In a sterile tube, dissolve the this compound in 10% of the final volume of DMSO. Use vortexing, gentle heat, or sonication as needed to achieve a clear solution.[10]

  • Add 90% of the final volume of corn oil to the DMSO/CB-5339 mixture.

  • Vortex the final solution vigorously until it is clear and uniform.

Visualizations

Signaling Pathway of p97/VCP Inhibition by this compound

p97_inhibition_pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus UPR Unfolded Protein Response (UPR) Apoptosis Apoptosis UPR->Apoptosis ERAD ER-Associated Degradation (ERAD) p97 p97/VCP ATPase ERAD->p97 Requires p97 activity Misfolded_Proteins Misfolded Proteins Misfolded_Proteins->ERAD Targeted for degradation p97->UPR Ub_Proteins Poly-ubiquitinated Proteins p97->Ub_Proteins Extracts for degradation Cell_Proliferation Cell Proliferation Inhibition p97->Cell_Proliferation Inhibition leads to DDR DNA Damage Response (DDR) p97->DDR Regulates Proteasome Proteasome Ub_Proteins->Proteasome Degradation CB5339 This compound CB5339->p97 Inhibits

Mechanism of action of this compound through p97/VCP inhibition.

Experimental Workflow for this compound Formulation and In Vivo Administration

experimental_workflow start Start: Weigh This compound Powder dissolve Dissolve in Primary Solvent (DMSO) start->dissolve add_excipients Add Co-solvents/ Surfactants/Oils dissolve->add_excipients mix Vortex/Sonicate to Homogenous Solution add_excipients->mix qc Visual Inspection: Clear & Particulate-Free? mix->qc administer Oral Gavage to Animal Model qc->administer Yes troubleshoot Troubleshoot Formulation (See Guide) qc->troubleshoot No end End: Proceed with Study Endpoints administer->end troubleshoot->start

Workflow for preparing and administering this compound formulations.

References

potential off-target effects of CB-5339

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of CB-5339, a second-generation VCP/p97 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable, potent, and selective second-generation inhibitor of Valosin-Containing Protein (VCP), also known as p97.[1][2] VCP/p97 is a critical enzyme in the ubiquitin-proteasome system, responsible for processing and clearing poly-ubiquitinated proteins.[1] By inhibiting VCP/p97, this compound disrupts protein homeostasis, leading to an accumulation of ubiquitinated proteins and triggering the endoplasmic reticulum (ER) stress response and the unfolded protein response (UPR).[3] This ultimately results in the induction of apoptosis (programmed cell death) in cancer cells that are highly dependent on VCP/p97 for survival.[1]

Q2: How does this compound differ from its predecessor, CB-5083?

A2: this compound was specifically designed to overcome the limitations of the first-generation VCP/p97 inhibitor, CB-5083. The clinical development of CB-5083 was halted due to off-target effects, most notably visual disturbances caused by the inhibition of phosphodiesterase 6 (PDE6), an enzyme crucial for phototransduction in the retina. This compound exhibits significantly improved selectivity and reduced off-target activity against PDE6.[2]

Q3: What are the known off-target effects of this compound?

A3: The primary known off-target concern with VCP/p97 inhibitors, based on the experience with CB-5083, is the inhibition of PDE6. However, preclinical data demonstrates that this compound has substantially lower activity against PDE6 compared to CB-5083. While a comprehensive off-target screening profile against a broad panel of kinases and other enzymes for this compound is not publicly available, its development as a second-generation inhibitor focused on improving selectivity. Researchers should remain aware of the potential for off-target effects inherent to small molecule inhibitors and can perform their own selectivity profiling if a specific off-target interaction is suspected in their experimental system.

Q4: In which cancer types has this compound shown preclinical or clinical activity?

A4: this compound has demonstrated potent anti-leukemic activity in preclinical models of Acute Myeloid Leukemia (AML).[2] It has shown efficacy in various AML cell lines and patient-derived xenograft models.[2] Clinical trials are currently evaluating this compound in patients with relapsed/refractory AML, Myelodysplastic Syndromes (MDS), advanced solid tumors, and lymphomas.[4][5]

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Unexpected cell toxicity in a non-cancerous cell line Potential off-target effect of this compound.1. Perform a dose-response curve: Determine the IC50 of this compound in your specific cell line to identify a suitable concentration range. 2. Compare with a positive control: Use a known cytotoxic agent to ensure the assay is performing as expected. 3. Assess target engagement: Confirm VCP/p97 inhibition in your cell line by Western blot for accumulation of poly-ubiquitinated proteins. 4. Consider off-target screening: If the toxicity persists and is not explained by on-target effects, consider a broader off-target screening panel (e.g., KinomeScan) if resources permit.
Discrepancy between in vitro and in vivo results Pharmacokinetic (PK) or pharmacodynamic (PD) differences. Off-target effects in the whole organism not observed in isolated cells.1. Review PK/PD data: If available, consult published pharmacokinetic data for this compound to ensure appropriate dosing and administration schedule in your animal model. 2. Monitor for clinical signs of toxicity: Observe animals for any unexpected adverse effects that might indicate off-target activity. 3. Analyze tissue distribution: If feasible, assess the concentration of this compound in the target tissue versus other organs to understand potential for off-target exposure.
Variability in experimental results Inconsistent experimental conditions. Cell line heterogeneity.1. Standardize protocols: Ensure consistent cell passage number, seeding density, and drug preparation. 2. Use authenticated cell lines: Obtain cell lines from a reputable source and perform regular authentication. 3. Include appropriate controls: Always include vehicle-treated controls in every experiment.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound and CB-5083

Target Compound IC50 (nM) Fold Selectivity (this compound vs. CB-5083 for PDE6c)
VCP/p97This compound<30N/A
PDE6c (off-target)CB-5083Data not specified, but significantly more potent than this compound~15-fold less active
PDE6c (off-target)This compoundData not specifiedN/A

Source: Adapted from preclinical data. The absolute IC50 values for PDE6c were not provided in the public domain, but the relative activity is noted.

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines

AML Cell Line IC50 (nM)
MOLM-13~100
MV4-11~200
OCI-AML3~300
THP-1~400

Note: These are approximate values from preclinical studies and may vary depending on experimental conditions.

Experimental Protocols

Key Experiment 1: VCP/p97 ATPase Activity Assay (Generic Protocol)

This protocol is a general guideline for measuring the ATPase activity of VCP/p97 and can be adapted to assess the inhibitory potential of this compound.

Materials:

  • Recombinant human VCP/p97 protein

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • This compound (or other inhibitors)

  • Malachite Green Phosphate Detection Kit (or similar)

  • 384-well microplate

Procedure:

  • Prepare a solution of recombinant VCP/p97 in Assay Buffer.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add the VCP/p97 solution to the wells of the microplate.

  • Add the this compound dilutions (or vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of ATP in Assay Buffer to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green-based detection reagent according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Key Experiment 2: Cell Viability (MTT) Assay for AML Cell Lines

This protocol provides a framework for assessing the cytotoxic effects of this compound on AML cells.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and supplements)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed AML cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete growth medium.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Add the this compound dilutions (or vehicle control) to the appropriate wells.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

VCP_p97_Signaling_Pathway cluster_0 Cellular Stress cluster_1 VCP/p97 Function cluster_2 Downstream Effects Poly-ubiquitinated Proteins Poly-ubiquitinated Proteins VCP_p97 VCP/p97 Poly-ubiquitinated Proteins->VCP_p97 Substrate for Protein_Degradation Protein Degradation (Proteasome) VCP_p97->Protein_Degradation Enables ER_Stress ER Stress & Unfolded Protein Response VCP_p97->ER_Stress Inhibition leads to CB_5339 This compound CB_5339->VCP_p97 Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: On-target mechanism of action of this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Interpretation Biochemical_Assay Biochemical Assay (e.g., VCP/p97 ATPase) IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., MTT on AML cells) Cell_Based_Assay->IC50_Determination Off_Target_Screening Off-Target Screening (e.g., Kinome Scan) Selectivity_Profile Selectivity Profile Off_Target_Screening->Selectivity_Profile Risk_Assessment Potential Off-Target Liability Assessment IC50_Determination->Risk_Assessment Selectivity_Profile->Risk_Assessment

Caption: Workflow for assessing this compound's off-target effects.

References

Technical Support Center: Mechanisms of Resistance to CB-5339 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting resistance to the VCP/p97 inhibitor, CB-5339. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to VCP/p97 inhibitors like this compound?

The predominant mechanism of acquired resistance to VCP/p97 inhibitors, including the first-generation compound CB-5083 and likely the second-generation inhibitor this compound, involves genetic mutations within the drug's target, the Valosin-Containing Protein (VCP).[1] These mutations typically alter the protein's structure, leading to reduced drug binding or increased enzymatic activity.

Q2: What specific mutations in VCP have been identified in cells resistant to VCP inhibitors?

Studies on cell lines resistant to the VCP inhibitor CB-5083 have identified a pattern of co-selected mutations in the VCP gene.[1][2] This often involves:

  • Activating missense mutations in one allele, frequently located in the D1-D2 linker region of the VCP protein. A notable example is a mutation at codon 470 (e.g., E470D or E470K).[1] These mutations can lead to a hyperactive VCP protein.

  • Inactivating nonsense or frameshift mutations in the second allele, often found in the D2 domain (e.g., at codons Q603 or N616).[1] This results in the loss of expression from one allele.

The combination of an activating mutation in one allele and the loss of the wild-type allele appears necessary to confer a significant level of resistance.[1][2] While these specific mutations were identified in CB-5083 resistant cells, the similar mechanism of action of this compound suggests that similar mutations could confer resistance to it as well.[3]

Q3: How do these VCP mutations affect the protein's function and drug efficacy?

The identified mutations have distinct functional consequences:

  • Activating mutations in the D1-D2 linker region can increase the basal ATPase activity of the VCP enzyme.[1] This hyperactivity may overcome the inhibitory effect of this compound.

  • Nonsense or frameshift mutations lead to the production of a truncated, non-functional protein or trigger nonsense-mediated decay of the mRNA, resulting in the loss of a wild-type VCP subunit in the hexameric VCP complex.[1]

The net effect is a VCP protein complex that is less sensitive to inhibition by this compound.

Q4: Are there other potential mechanisms of resistance to this compound besides VCP mutations?

While mutations in VCP are the most well-documented mechanism, other general mechanisms of drug resistance could potentially play a role, though they are less specifically characterized for this compound. These could include:

  • Alterations in downstream signaling pathways: VCP inhibition typically induces the Unfolded Protein Response (UPR) and apoptosis.[3][4] Resistant cells might develop mechanisms to uncouple the UPR from the apoptotic response, promoting survival despite ER stress.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance, although its specific role in this compound resistance has not been extensively studied.

  • Activation of compensatory survival pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of a targeted therapy.

Q5: What is the expected cellular response to this compound in sensitive vs. resistant cells?

  • Sensitive Cells: Treatment with this compound leads to the accumulation of poly-ubiquitinated proteins, inducing the Unfolded Protein Response (UPR).[3][4] This is characterized by the upregulation of UPR markers such as PERK, CHOP, and IREα.[5] Prolonged ER stress ultimately triggers caspase-mediated apoptosis and cell death.[4][5]

  • Resistant Cells: In cells with VCP mutations, higher concentrations of this compound are required to achieve the same level of VCP inhibition and subsequent cellular effects. While the UPR may still be activated at higher drug concentrations, the downstream apoptotic signaling may be attenuated, allowing the cells to survive.[6]

Troubleshooting Guides

Problem: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity (increased IC50).

Possible Cause & Troubleshooting Steps:

  • Development of Acquired Resistance: This is the most likely cause.

    • Action: Sequence the VCP gene in your resistant cell population to identify potential mutations in the D1-D2 linker region and the D2 domain. Compare the sequence to the parental, sensitive cell line.

    • Action: Perform a VCP ATPase activity assay to determine if the basal enzymatic activity is increased in the resistant cells.

  • Cell Line Contamination or Misidentification:

    • Action: Perform cell line authentication (e.g., short tandem repeat profiling) to confirm the identity of your cell line.

Problem: I am trying to generate a this compound resistant cell line, but the cells are not surviving the selection process.

Possible Cause & Troubleshooting Steps:

  • Initial Drug Concentration is Too High:

    • Action: Start with a lower, sub-lethal concentration of this compound (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.[7] This process can take several months.

  • Inappropriate Cell Culture Conditions:

    • Action: Ensure optimal cell culture conditions, including media, serum, and incubator settings, to maximize cell health and the chances of selecting for resistant clones.

Problem: I have identified a VCP mutation in my resistant cell line, but I'm not sure if it's responsible for the resistance.

Possible Cause & Troubleshooting Steps:

  • Correlation vs. Causation: The mutation may be a passenger mutation and not the driver of resistance.

    • Action: To confirm the role of the mutation, you can use genome editing techniques (e.g., CRISPR/Cas9) to introduce the specific mutation into the parental, sensitive cell line and assess whether it confers resistance to this compound.

Data Presentation

Table 1: VCP Mutations Identified in CB-5083 Resistant Ovarian Cancer Cells and their Effect on ATPase Activity

Cell LineVCP Mutation(s)Fold Change in Basal VCP ATPase Activity (Compared to Parental)Fold Increase in IC50 to CB-5083
OVSAHO-RE470D (heterozygous), N616* (heterozygous nonsense)~1.5 - 2.05-6 fold
OVCAR8-RE470K (heterozygous), Q603* (heterozygous nonsense)~2.0 - 2.55-6 fold

Data is compiled from studies on the first-generation VCP inhibitor CB-5083 and is expected to be relevant for this compound due to their similar mechanism of action.[1]

Experimental Protocols

Generation of this compound Resistant Cancer Cell Lines

Principle: This protocol describes the generation of drug-resistant cell lines by continuous exposure to incrementally increasing concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Selection: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20-IC30.

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask. Once confluent, passage the cells as usual, maintaining the same concentration of this compound in the medium.

  • Stepwise Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound by a factor of 1.5 to 2.[7]

  • Repeat and Expand: Repeat the process of monitoring, passaging, and dose escalation. This is a long-term process that can take several months.

  • Cryopreserve at Each Stage: It is crucial to cryopreserve vials of cells at each successful dose escalation step.

  • Confirm Resistance: Once a cell line is established that can proliferate at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing a new cell viability assay to determine the IC50 of the resistant line and compare it to the parental line.

VCP ATPase Activity Assay

Principle: This assay measures the ATPase activity of VCP by quantifying the amount of ATP remaining after the enzymatic reaction using a luciferase-based ATP detection reagent. A lower luminescence signal indicates higher ATPase activity.

Materials:

  • Purified wild-type and mutant VCP protein (or cell lysates)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • This compound or other inhibitors

  • ATP detection reagent (e.g., ATP-Glo™ Kinase Assay kit)

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Prepare VCP Protein: Dilute the purified VCP protein or cell lysate to the desired concentration in cold assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • VCP protein/lysate

    • Assay buffer

    • This compound or vehicle (DMSO) at various concentrations

  • Initiate Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or below the Km for VCP.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Detect ATP: Add the ATP detection reagent according to the manufacturer's instructions. This reagent will stop the enzymatic reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of ATPase activity relative to the vehicle control. Plot the activity against the inhibitor concentration to determine the IC50.

Western Blot for Unfolded Protein Response (UPR) Markers

Principle: This protocol describes the detection of key UPR-associated proteins in cell lysates by western blotting to assess the activation of the ER stress pathway.

Materials:

  • Parental and this compound resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PERK, anti-p-PERK, anti-IRE1α, anti-CHOP, anti-ATF4, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Treatment: Seed parental and resistant cells and treat them with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Compare the expression levels of the UPR markers between the parental and resistant cells at different this compound concentrations.

Visualizations

G cluster_sensitive This compound Sensitive Cell cluster_resistant This compound Resistant Cell CB5339_S This compound VCP_WT Wild-Type VCP/p97 CB5339_S->VCP_WT Inhibits Ub_Proteins_S Accumulation of Poly-ubiquitinated Proteins VCP_WT->Ub_Proteins_S Prevents Degradation Of UPR_S Unfolded Protein Response (UPR) Activation Ub_Proteins_S->UPR_S Induces Apoptosis_S Apoptosis UPR_S->Apoptosis_S Triggers CellDeath_S Cell Death Apoptosis_S->CellDeath_S CB5339_R This compound VCP_Mut Mutant VCP/p97 (e.g., E470D) CB5339_R->VCP_Mut Ineffective Inhibition Ub_Proteins_R Reduced Accumulation of Poly-ubiquitinated Proteins VCP_Mut->Ub_Proteins_R Prevents Degradation Of UPR_R UPR Activation (Attenuated or Uncoupled) Ub_Proteins_R->UPR_R Induces Survival Cell Survival UPR_R->Survival Promotes

Caption: Signaling pathways in this compound sensitive versus resistant cells.

G Start Parental Cell Line Determine_IC50 Determine IC50 of this compound Start->Determine_IC50 Culture_IC20 Culture in IC20-IC30 of this compound Determine_IC50->Culture_IC20 Monitor Monitor Growth (Allow survivors to repopulate) Culture_IC20->Monitor Increase_Dose Increase this compound Dose (1.5x - 2x) Monitor->Increase_Dose Resistant_Line Established Resistant Cell Line Monitor->Resistant_Line Growth Stabilized at High Dose Increase_Dose->Monitor Repeat Cycle Confirm_Resistance Confirm Resistance (New IC50 Assay) Resistant_Line->Confirm_Resistance Characterize Characterize Mechanism (VCP Sequencing, etc.) Confirm_Resistance->Characterize

References

optimizing CB-5339 treatment duration and concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for CB-5339, a second-generation, orally bioavailable inhibitor of Valosin-Containing Protein (VCP)/p97. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing treatment duration and concentration in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of VCP/p97, an ATPase associated with diverse cellular activities (AAA+ ATPase).[1] VCP/p97 plays a critical role in protein homeostasis by mediating the degradation of ubiquitinated proteins.[1] By inhibiting VCP/p97, this compound disrupts this process, leading to an accumulation of poly-ubiquitinated proteins and causing endoplasmic reticulum (ER) stress. This activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers apoptosis (programmed cell death) in cancer cells.[1][2][3]

Q2: Which cancer types are most sensitive to this compound?

A2: Preclinical studies have shown that Acute Myeloid Leukemia (AML) cell lines are particularly sensitive to VCP/p97 inhibition compared to other cancer types.[4] In a study with the first-generation VCP inhibitor CB-5083, AML cell lines showed the highest sensitivity across a panel of 131 different cancer cell lines.[4] this compound has been specifically investigated in clinical trials for AML and Myelodysplastic Syndrome (MDS).[5][6][7]

Q3: What is the biochemical and cellular potency of this compound?

A3: this compound has a biochemical IC50 of less than 30 nM for p97.[2][8] In cellular assays, the IC50 can vary depending on the cell line and assay duration. For example, in HCT-116 cells, the IC50 has been reported to be 0.7 µM.[2]

Q4: What were the key findings of the Phase 1 clinical trial for this compound (NCT04402541)?

A4: The Phase 1 clinical trial (NCT04402541) of this compound in patients with relapsed/refractory AML and MDS showed that the drug was well-tolerated in 55 patients and demonstrated signs of clinical activity.[5][6][9] The study was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.[7]

Troubleshooting Guide

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Perform a cell density optimization experiment for each cell line to determine the optimal number of cells per well that results in a linear response in your assay window.

  • Possible Cause: Interference from serum or phenol red in the culture medium.

    • Solution: For MTT assays, consider using serum-free media during the MTT reagent incubation step, as components in the medium can affect the solubilization and detection of the formazan product.

  • Possible Cause: Incomplete solubilization of formazan crystals (in MTT assays).

    • Solution: After adding the solubilization solution, ensure thorough mixing by placing the plate on an orbital shaker for at least 15 minutes. If crystals persist, gentle pipetting up and down may be required.

Issue 2: No significant induction of apoptosis observed.

  • Possible Cause: Suboptimal concentration or duration of this compound treatment.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Refer to the data tables below for reported effective concentrations and durations.

  • Possible Cause: Using a late-stage apoptosis marker for an early time point.

    • Solution: Use an early-stage apoptosis marker like Annexin V staining to detect apoptosis at earlier time points. DNA fragmentation assays (e.g., TUNEL) are more suitable for late-stage apoptosis.

Issue 3: Unexpected off-target effects.

  • Possible Cause: While this compound is a second-generation inhibitor designed to have better selectivity, the first-generation inhibitor, CB-5083, was found to have off-target effects on phosphodiesterase-6 (PDE6), leading to visual impairment in clinical trials.[10]

    • Solution: this compound was developed to overcome the limitations of earlier compounds, including improved selectivity.[11] However, if unexpected phenotypes are observed, it is always good practice to validate key findings with a secondary method, such as siRNA-mediated knockdown of VCP/p97.

Data on Treatment Duration and Concentration

Table 1: In Vitro Efficacy of this compound and Related VCP/p97 Inhibitors

CompoundCell LineAssay TypeIC50Treatment DurationReference
This compound HCT-116Cell Viability0.7 µMNot Specified[2]
This compound Biochemical Assayp97 Inhibition<30 nMNot Applicable[2]
This compound Biochemical Assayp97/VCP Inhibition9 nMNot Applicable[8]
This compound AML cell lines (OCI-AML3, MOLM13, SET2, HEL92.1.7)Cell ViabilityDose-dependent loss of viability at 200-1000 nM48 hours[3]
CB-5083 Panel of 131 cancer cell linesCell ViabilityAML cell lines were most sensitive3 days[4]

Table 2: In Vitro Treatment Conditions for Observing this compound Effects

Cell TypeConcentration RangeTreatment DurationObserved EffectReference
AML cells0 - 1.6 µM24 - 48 hoursInduction of polyubiquitin protein accumulation and UPR activation[2]
AML cells≥ 0.4 µMNot SpecifiedAccumulation of ER stress marker GRP78[2]
AML cells≥ 0.8 µMNot SpecifiedAccumulation of ATF-4[2]
AML cells≥ 1.6 µMNot SpecifiedAccumulation of spliced XBP-1[2]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14]

  • Shaking: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Apoptosis (Annexin V) Assay

This protocol is based on standard Annexin V staining procedures for flow cytometry.[15][16][17][18][19]

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 670 x g for 5 minutes and wash twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][19]

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for ER Stress Markers

This protocol outlines the general steps for detecting ER stress markers by Western blot.[20][21][22][23]

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, ATF4, CHOP, and spliced XBP1) overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

VCP_Inhibition_Pathway cluster_0 Drug Action cluster_1 Protein Homeostasis cluster_2 Cellular Response This compound This compound VCP/p97 VCP/p97 This compound->VCP/p97 Inhibits Ub-Proteins Ubiquitinated Proteins VCP/p97->Ub-Proteins Processes ER_Stress ER Stress VCP/p97->ER_Stress Inhibition leads to Proteasome Proteasome Ub-Proteins->Proteasome Degradation UPR Unfolded Protein Response (UPR) ER_Stress->UPR ATF4 ATF4 UPR->ATF4 CHOP CHOP ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Add this compound (Dose-Response) A->B C1 Cell Viability (MTT Assay) B->C1 C2 Apoptosis (Annexin V Assay) B->C2 C3 Mechanism (Western Blot) B->C3 D1 Calculate IC50 C1->D1 D2 Quantify Apoptotic Cells C2->D2 D3 Analyze Protein Expression C3->D3

Caption: General experimental workflow for this compound.

References

troubleshooting inconsistent results in CB-5339 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with the VCP/p97 inhibitor, CB-5339.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally bioavailable, second-generation, selective inhibitor of Valosin-Containing Protein (VCP)/p97.[1] VCP/p97 is an AAA+ ATPase that plays a critical role in cellular protein homeostasis by mediating the degradation of ubiquitinated proteins.[1] By inhibiting VCP/p97, this compound prevents the degradation of these proteins, leading to their accumulation and causing endoplasmic reticulum (ER) stress, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[1]

Q2: What are the common downstream effects of this compound treatment in cancer cells?

Treatment of cancer cells with this compound typically leads to:

  • Accumulation of polyubiquitinated proteins: This is a direct consequence of VCP/p97 inhibition.

  • Induction of the Unfolded Protein Response (UPR) and ER Stress: The buildup of misfolded proteins in the ER triggers a stress response.

  • Cell cycle arrest: VCP/p97 inhibition can halt the progression of the cell cycle.

  • Induction of apoptosis: Sustained ER stress and disruption of protein homeostasis lead to cancer cell death.

  • Impairment of DNA damage repair: VCP/p97 is involved in the DNA damage response, and its inhibition can sensitize cells to DNA-damaging agents.[2]

Q3: Why am I seeing variable IC50 values for this compound across different cancer cell lines?

The sensitivity of cancer cell lines to this compound can vary significantly. This variability can be attributed to several factors, including:

  • Genetic background of the cell line: The presence of specific mutations or the expression levels of certain proteins can influence sensitivity.

  • Dependence on VCP/p97-mediated pathways: Some cancer cells are more reliant on VCP/p97 for survival than others.

  • Cellular metabolism and nutrient availability: The metabolic state of the cells can impact their response to VCP/p97 inhibition.

Troubleshooting Inconsistent Experimental Results

Problem 1: High variability in cell viability/apoptosis assays between replicate experiments.

  • Potential Cause 1: Inconsistent Cell Density.

    • Explanation: Cell density can significantly impact the efficacy of a drug.[3][4][5] Higher cell densities may lead to reduced drug effectiveness due to factors like altered cell cycle status and intercellular communication.[3]

    • Recommendation: Ensure consistent cell seeding density across all experiments. It is advisable to perform initial optimization experiments to determine the optimal seeding density for your specific cell line and assay duration.

  • Potential Cause 2: Compound Instability or Solubility Issues.

    • Explanation: The stability and solubility of this compound in cell culture media over the course of the experiment can affect its effective concentration.

    • Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting in culture media, ensure thorough mixing and avoid repeated freeze-thaw cycles of the stock solution. For longer-term experiments, consider replenishing the media with fresh this compound to maintain a consistent concentration.

  • Potential Cause 3: Cell Line Passage Number and Health.

    • Explanation: High passage numbers can lead to genetic drift and altered phenotypes, affecting drug response. Stressed or unhealthy cells will also respond differently.

    • Recommendation: Use cell lines with a consistent and low passage number. Regularly monitor cell morphology and viability to ensure the cells are healthy before starting an experiment.

Problem 2: Western blot results show inconsistent levels of protein ubiquitination or ER stress markers.

  • Potential Cause 1: Suboptimal Lysis Buffer or Protease/Phosphatase Inhibitors.

    • Explanation: Inefficient cell lysis or degradation of target proteins during sample preparation can lead to variable results.

    • Recommendation: Use a lysis buffer optimized for the detection of ubiquitinated proteins and include a cocktail of protease and phosphatase inhibitors to preserve the integrity of your samples.

  • Potential Cause 2: Variation in Treatment Duration and Harvest Time.

    • Explanation: The induction of protein ubiquitination and ER stress markers are dynamic processes. The timing of cell harvest after this compound treatment is critical.

    • Recommendation: Perform a time-course experiment to determine the optimal time point for observing the desired changes in your specific cell line. Ensure that all samples are harvested at the same time point post-treatment in subsequent experiments.

  • Potential Cause 3: Inconsistent Protein Loading.

    • Explanation: Unequal amounts of protein loaded onto the gel will lead to inaccurate comparisons between samples.

    • Recommendation: Perform a meticulous protein quantification assay (e.g., BCA assay) and load equal amounts of protein for each sample. Use a loading control (e.g., GAPDH, β-actin) to normalize your results.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MV4-11Acute Myeloid Leukemia~375
MOLM-13Acute Myeloid LeukemiaVaries (dose-dependent loss of viability from 200-1000 nM)[6]
OCI-AML3Acute Myeloid LeukemiaVaries (dose-dependent loss of viability from 200-1000 nM)[6]
SET2Acute Myeloid LeukemiaVaries (dose-dependent loss of viability from 200-1000 nM)[6]
HEL92.1.7Acute Myeloid LeukemiaVaries (dose-dependent loss of viability from 200-1000 nM)[6]
HCT116Colon CancerSimilar sensitivity profile to CB-5083[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as assay duration and cell density.

Experimental Protocols

1. General Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells at a predetermined optimal density in a suitable culture vessel. Allow cells to adhere and resume logarithmic growth (typically 24 hours).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

2. Western Blot for Ubiquitinated Proteins and ER Stress Markers

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., ubiquitin, GRP78, CHOP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

G This compound Mechanism of Action CB5339 This compound VCP_p97 VCP/p97 ATPase CB5339->VCP_p97 Inhibits Ub_Proteins Polyubiquitinated Proteins VCP_p97->Ub_Proteins Prevents degradation of DNA_Damage_Repair DNA Damage Repair VCP_p97->DNA_Damage_Repair Inhibits role in Proteasome Proteasome Ub_Proteins->Proteasome Normal degradation pathway ER Endoplasmic Reticulum Ub_Proteins->ER Accumulation in ER_Stress ER Stress (UPR Activation) ER->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Induces

Caption: this compound inhibits VCP/p97, leading to ER stress and apoptosis.

G Troubleshooting Workflow for Inconsistent Viability Results Start Inconsistent Viability Results Check_Density Verify Cell Seeding Density Start->Check_Density Check_Compound Assess Compound Stability/Solubility Check_Density->Check_Compound Consistent Optimize_Density Optimize Seeding Density Check_Density->Optimize_Density Inconsistent Check_Cells Evaluate Cell Health & Passage Number Check_Compound->Check_Cells Stable & Soluble Fresh_Stock Prepare Fresh Compound Stock Check_Compound->Fresh_Stock Unstable/Precipitated Low_Passage Use Low Passage, Healthy Cells Check_Cells->Low_Passage Unhealthy/High Passage Consistent_Results Consistent Results Check_Cells->Consistent_Results Healthy & Low Passage Optimize_Density->Start Fresh_Stock->Start Low_Passage->Start

Caption: A logical workflow to troubleshoot inconsistent cell viability data.

References

Navigating the Stability and Storage of CB-5339: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage conditions of CB-5339, a potent and selective second-generation inhibitor of the p97 ATPase. Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions prepared in DMSO, it is recommended to store them at -80°C for up to six months, or at -20°C for up to one month. To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the appearance of solid this compound?

A3: Solid this compound is typically an off-white to yellow powder.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not extensively published, it is a general best practice for all light-sensitive compounds to be stored in amber vials or protected from light to prevent potential photodegradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty dissolving this compound powder This compound has limited solubility in aqueous solutions. The use of aged or moisture-absorbed DMSO can also reduce solubility.For in vitro studies, dissolve this compound in fresh, anhydrous DMSO. Gentle warming and sonication can aid in dissolution. For a 100 mg/mL stock solution in DMSO, ultrasonic treatment and warming to 80°C may be necessary.[1]
Precipitation of this compound in cell culture media The final concentration of DMSO in the culture media may be too low to maintain solubility, or the compound may have limited stability in the aqueous environment of the media.Ensure the final DMSO concentration in your experimental setup is sufficient to keep this compound in solution, typically not exceeding 0.5%. Prepare fresh dilutions from your stock solution for each experiment. If precipitation persists, consider using a different solvent system or a formulation with surfactants like Tween-80 for in vivo studies, which may also be adapted for specific in vitro applications.
Inconsistent experimental results This could be due to degradation of the this compound stock solution from improper storage or repeated freeze-thaw cycles.Always use freshly prepared dilutions from a properly stored stock solution. Avoid using stock solutions that have been stored for longer than the recommended duration or have undergone multiple freeze-thaw cycles. It is recommended to aliquot stock solutions into single-use vials.
Loss of compound activity over time The compound may be degrading in the experimental conditions (e.g., prolonged incubation, presence of certain media components).Assess the stability of this compound under your specific experimental conditions. This can be done by preparing a standard curve with a freshly prepared sample and comparing it with a sample that has been incubated under experimental conditions for the duration of the assay.

Stability and Storage Conditions Summary

Form Storage Temperature Duration Notes
Solid (Powder)-20°C3 yearsProtect from light.
In Solvent (DMSO)-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath or sonicator (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).

    • Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a water bath or sonication can be used to aid dissolution.[1] For high concentrations, warming to 80°C may be required.[1]

    • Once completely dissolved, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Preparation of this compound Formulation for In Vivo Oral Gavage

This protocol is based on a formulation that has been used in preclinical studies.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • PEG300 (Polyethylene glycol 300)

    • Tween-80

    • Saline (0.9% NaCl)

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add PEG300 to the tube. The final formulation will be 10% DMSO and 40% PEG300.

    • Vortex the mixture until it is homogeneous.

    • Add Tween-80 to the mixture to a final concentration of 5%.

    • Vortex again until the solution is clear and uniform.

    • Finally, add saline to reach the final volume, resulting in a 45% saline concentration.

    • Vortex the final formulation thoroughly before administration. This formulation should result in a clear solution with a solubility of at least 2.5 mg/mL.

This compound Mechanism of Action

This compound is an inhibitor of the p97/VCP (Valosin-Containing Protein), a critical enzyme in the ubiquitin-proteasome system. Inhibition of p97 leads to the accumulation of poly-ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR). This ultimately triggers apoptosis in cancer cells, which are often highly dependent on a functional protein degradation machinery to cope with high levels of protein synthesis and misfolded proteins.

CB5339_Pathway cluster_accumulation Accumulation CB5339 This compound p97 p97/VCP CB5339->p97 Inhibits Proteasome Proteasome p97->Proteasome Facilitates Degradation of ER_Stress ER Stress Ub_Proteins Poly-ubiquitinated Proteins Ub_Proteins->p97 UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound inhibits p97, leading to ER stress and apoptosis.

References

Technical Support Center: Overcoming In Vivo Delivery Issues with CB-5339

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the VCP/p97 inhibitor, CB-5339.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, selective, second-generation inhibitor of Valosin-Containing Protein (VCP)/p97.[1][2] VCP/p97 is a critical enzyme in the ubiquitin-proteasome system, responsible for processing and degrading poly-ubiquitinated proteins.[1][2] By inhibiting VCP/p97, this compound disrupts protein homeostasis, leading to an accumulation of misfolded proteins and triggering the Endoplasmic Reticulum (ER) stress response. This ultimately results in apoptosis (programmed cell death) in cancer cells, which are particularly dependent on robust protein degradation pathways for their survival.[1][3]

Q2: What are the known off-target effects of this compound?

A2: this compound was developed as a second-generation VCP inhibitor to improve upon its predecessor, CB-5083. CB-5083 was discontinued in clinical trials due to off-target effects, including visual impairment, which was hypothesized to be due to inhibition of phosphodiesterase 6 (PDE6).[1] this compound has been designed to have a better therapeutic index and reduced off-target effects.[1] Preclinical studies in dogs have shown minimal adverse events, primarily related to the gastrointestinal system.[4]

Q3: What are the recommended in vivo formulation strategies for this compound?

A3: Due to its poor aqueous solubility, this compound requires a specific formulation for effective oral administration in preclinical models. Two commonly used formulations are:

  • Corn Oil-based suspension: A mixture of 10% DMSO and 90% corn oil.

  • Aqueous-based suspension: A cocktail of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.

Q4: What are the key pharmacodynamic markers to assess this compound activity in vivo?

A4: To confirm that this compound is engaging its target and eliciting a biological response, researchers can assess several pharmacodynamic markers in tumor tissue or peripheral blood mononuclear cells (PBMCs). Key markers include:

  • Accumulation of poly-ubiquitinated proteins: This is a direct consequence of VCP/p97 inhibition.

  • Induction of ER stress markers: Increased expression of proteins such as GRP78, CHOP, and spliced XBP-1 indicates activation of the unfolded protein response.

  • Apoptosis markers: Increased levels of cleaved caspases (e.g., caspase-3) and PARP cleavage are indicative of apoptosis induction.

Troubleshooting Guides

Issue 1: Precipitation or phase separation of this compound during formulation preparation.
  • Question: I am preparing the this compound formulation for oral gavage, and I am observing precipitation of the compound. What should I do?

  • Answer: This is a common issue with poorly soluble compounds. Here are some steps to troubleshoot:

    • Ensure proper mixing order: When preparing the aqueous-based formulation, add each solvent sequentially and ensure complete mixing before adding the next component.

    • Apply heat: Gently warm the solution to aid in dissolution.

    • Use sonication: A water bath sonicator can be very effective in breaking down compound aggregates and facilitating dissolution.

    • Prepare fresh daily: Due to potential stability issues in aqueous-based vehicles, it is recommended to prepare the formulation fresh on the day of dosing.

Issue 2: High variability in plasma concentrations or lack of efficacy in vivo.
  • Question: My in vivo study is showing highly variable results between animals, or I am not observing the expected anti-tumor efficacy. What could be the problem?

  • Answer: Inconsistent results can stem from several factors related to drug delivery and animal handling. Consider the following:

    • Inconsistent Formulation: Ensure your formulation is homogenous. If it is a suspension, make sure it is well-mixed before each gavage to ensure each animal receives the correct dose.

    • Improper Gavage Technique: Incorrect oral gavage can lead to dosing errors or undue stress on the animals, which can affect physiological parameters. Ensure all personnel are properly trained.

    • Food Effects: The presence of food in the stomach can alter drug absorption. Standardize the fasting period for all animals before dosing to ensure consistency.

    • Low Bioavailability: While this compound is orally bioavailable, factors such as first-pass metabolism can affect the amount of drug that reaches systemic circulation. If you suspect low bioavailability, you may need to optimize the formulation further or consider an alternative route of administration for initial proof-of-concept studies, such as intraperitoneal injection (though oral is the intended clinical route).

Issue 3: Observed Toxicity in Animals.
  • Question: My animals are showing signs of toxicity (e.g., weight loss, lethargy, gastrointestinal distress) after this compound administration. What should I do?

  • Answer: Toxicity can be dose-related or due to the formulation vehicle. Here's how to approach this:

    • Review the Dose: Preclinical studies in dogs established a maximum tolerated dose (MTD). Ensure your dosing is within a reasonable range for the animal model you are using. If you are at the higher end of the dose range, consider a dose de-escalation study.

    • Vehicle Control Group: Always include a vehicle-only control group to determine if the observed toxicity is due to the formulation components (e.g., DMSO).

    • Monitor Animal Health: Closely monitor animal weight, food and water intake, and general behavior. Preclinical studies in dogs noted gastrointestinal side effects, so be particularly attentive to signs of diarrhea or poor appetite.[4]

    • Staggered Dosing Schedule: A clinical trial protocol for this compound in humans utilized a "4 days on, 3 days off" weekly schedule.[4] This type of intermittent dosing can help mitigate cumulative toxicity and may be a strategy to consider in your preclinical models.

Quantitative Data Summary

ParameterValueSpeciesSource
In Vitro Potency (IC50) <30 nMNot SpecifiedMedChemExpress
Maximum Tolerated Dose (MTD) 7.5 mg/kg (oral, 4 days on/3 days off)Dog[5]
Observed Adverse Events Minimal, primarily gastrointestinalDog[5]
Efficacy Signal Detected in 33% of dogs with multiple myelomaDog[5]

Experimental Protocols

Protocol 1: Preparation of this compound in 10% DMSO/90% Corn Oil
  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve a 10x concentrated stock solution (relative to the final formulation volume).

  • Vortex and/or sonicate until the this compound is completely dissolved in the DMSO.

  • Add the required volume of corn oil to achieve the final desired concentration.

  • Vortex thoroughly to ensure a homogenous suspension.

  • Mix well before each administration.

Protocol 2: Preparation of this compound in 10% DMSO/40% PEG300/5% Tween-80/45% Saline
  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of 100% DMSO and mix until dissolved.

  • Add the required volume of PEG300 and mix thoroughly.

  • Add the required volume of Tween-80 and mix thoroughly.

  • Finally, add the required volume of saline and mix until a clear solution or a fine, homogenous suspension is formed.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Prepare this formulation fresh on the day of use.

Visualizations

Caption: Troubleshooting workflow for this compound formulation preparation.

G CB5339 This compound VCP Inhibits VCP/p97 CB5339->VCP Ub_proteins Accumulation of Poly-ubiquitinated Proteins VCP->Ub_proteins ER_stress ER Stress Response (UPR Activation) Ub_proteins->ER_stress Apoptosis Apoptosis ER_stress->Apoptosis Cell_death Cancer Cell Death Apoptosis->Cell_death

Caption: Simplified signaling pathway of this compound's mechanism of action.

G cluster_invivo In Vivo Troubleshooting Logic start In Vivo Experiment Start observation Observe High Variability or Lack of Efficacy start->observation toxicity_obs Observe Toxicity start->toxicity_obs check_formulation Check Formulation (Homogeneity, Freshness) observation->check_formulation Yes check_gavage Review Gavage Technique check_formulation->check_gavage check_animal_factors Standardize Animal Factors (e.g., Fasting) check_gavage->check_animal_factors optimize Optimize Formulation or Consider Alternative Route check_animal_factors->optimize continue_study Continue Study with Adjusted Parameters optimize->continue_study dose_review Review Dose Level (Consider De-escalation) toxicity_obs->dose_review Yes vehicle_control Assess Vehicle Toxicity dose_review->vehicle_control dosing_schedule Consider Intermittent Dosing Schedule vehicle_control->dosing_schedule dosing_schedule->continue_study

References

interpreting unexpected western blot results with CB-5339

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for interpreting Western blot results with CB-5339. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally bioavailable and selective, second-generation inhibitor of Valosin-Containing Protein (VCP)/p97.[1][2] VCP/p97 is a critical enzyme in the ubiquitin-proteasome system, responsible for processing and clearing ubiquitinated proteins.[3][4][5] By inhibiting VCP/p97, this compound prevents the degradation of these proteins, leading to their accumulation.[1][2] This buildup of poly-ubiquitinated proteins causes significant cellular stress, particularly in the endoplasmic reticulum (ER), which can trigger apoptosis (programmed cell death) in cancer cells.[1][2][6]

Q2: What are the expected results on a Western blot after treating cells with this compound?

A2: After successful treatment with this compound, you should expect to see the following changes on a Western blot:

  • Increased poly-ubiquitinated proteins: A smear or ladder of high molecular weight bands when probing with an anti-ubiquitin antibody.[6][7]

  • Induction of ER stress markers: Increased levels of proteins like GRP78 (BiP).[6][7]

  • Activation of the Unfolded Protein Response (UPR): Increased levels of UPR-associated proteins such as spliced XBP-1 and ATF-4.[6][7]

Q3: What concentrations of this compound are recommended for cell culture experiments?

A3: The optimal concentration of this compound can vary depending on the cell line and experimental duration. However, published studies have shown effective concentrations in the range of 0.4 µM to 1.6 µM for inducing poly-ubiquitin accumulation and ER stress in AML cell lines over 24-48 hours.[6][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Troubleshooting Unexpected Western Blot Results

This guide addresses common unexpected outcomes when performing Western blots with this compound.

Issue 1: No increase in poly-ubiquitinated proteins observed.

If you do not observe the expected accumulation of poly-ubiquitinated proteins after this compound treatment, consider the following possibilities:

  • Inactive Compound: The this compound may have degraded. Ensure it has been stored correctly, typically at -20°C or -80°C for long-term storage.[6] Prepare fresh dilutions from a stock solution for each experiment.

  • Insufficient Drug Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment duration too short for your specific cell line. Perform a dose-response and time-course experiment to optimize these parameters.

  • Western Blot Protocol Issues: Problems with the Western blot itself can prevent the detection of ubiquitinated proteins. This can include improper protein transfer, particularly of high molecular weight proteins, or issues with antibody concentrations.

Experimental Protocols

Protocol 1: Western Blotting for Poly-ubiquitinated Proteins
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a deubiquitinase (DUB) inhibitor, such as N-Ethylmaleimide (NEM), to prevent the removal of ubiquitin chains during sample preparation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford).

  • Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer containing a fresh reducing agent (e.g., β-mercaptoethanol or DTT). Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • SDS-PAGE: Separate the protein lysates on a 4-15% gradient polyacrylamide gel to resolve a wide range of molecular weights.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. A wet transfer system is often preferred for large, ubiquitinated proteins.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2 clones) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager or film.

Data Presentation

Parameter Recommendation Reference
This compound Concentration 0.4 µM - 1.6 µM (in vitro)[6][7]
Treatment Duration 24 - 48 hours[6][7]
Primary Antibody (Ubiquitin) 1:1000 - 1:2000 dilutionManufacturer's recommendation
Primary Antibody (Loading Control) 1:1000 - 1:5000 dilutionManufacturer's recommendation
Secondary Antibody 1:2000 - 1:10000 dilutionManufacturer's recommendation

Visualizations

CB5339_Mechanism cluster_VCP VCP/p97 Mediated Degradation Ub_Protein Ubiquitinated Protein VCP VCP/p97 (AAA+ ATPase) Ub_Protein->VCP binds Proteasome Proteasome VCP->Proteasome unfolds and delivers Accumulation Accumulation of Ub-Proteins Degradation Protein Degradation Proteasome->Degradation CB5339 This compound CB5339->VCP inhibits ER_Stress ER Stress & UPR Activation Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Western_Blot_Workflow A 1. Sample Preparation B 2. SDS-PAGE (Gel Electrophoresis) A->B C 3. Protein Transfer (Blotting) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection & Imaging F->G H 8. Data Analysis G->H Troubleshooting_Tree Start Unexpected Western Blot Result Q1 Are there unexpected bands (higher or lower MW)? Start->Q1 Q2 Is the signal weak or absent? Start->Q2 A1 Higher MW: Check for post-translational modifications or protein dimers. Q1->A1 Yes (Higher) A2 Lower MW: Check for protein degradation. Use fresh protease inhibitors. Q1->A2 Yes (Lower) A3 Multiple Bands: Optimize antibody concentration or try a new antibody. Q1->A3 Yes (Multiple) B1 Check activity of this compound. Perform dose-response. Q2->B1 Yes B2 Optimize antibody concentrations and incubation times. Q2->B2 Yes B3 Verify protein transfer (e.g., Ponceau S stain). Q2->B3 Yes

References

Validation & Comparative

Preclinical Efficacy Showdown: A Comparative Guide to p97 Inhibitors CB-5339 and CB-5083

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of novel cancer therapeutics, the inhibition of the AAA+ ATPase p97 (also known as VCP) has emerged as a promising strategy to disrupt protein homeostasis and induce tumor cell death. This guide provides a detailed preclinical comparison of two prominent p97 inhibitors: the first-in-class molecule CB-5083 and its second-generation successor, CB-5339. We present a comprehensive analysis of their efficacy, supported by experimental data, to inform future research and development.

Executive Summary

This compound demonstrates an improved preclinical profile compared to its predecessor, CB-5083. As a second-generation inhibitor, this compound was developed to overcome the limitations of CB-5083, which, despite showing potent anti-tumor activity, had its clinical development halted due to off-target toxicities.[1][2] Preclinical data suggests that this compound retains the potent on-target activity of CB-5083 with enhanced pharmacological properties, including improved bioavailability and a better safety profile.[3] Both compounds effectively inhibit p97, leading to the accumulation of poly-ubiquitinated proteins, induction of the unfolded protein response (UPR), and subsequent apoptosis in cancer cells.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo preclinical efficacy of this compound and CB-5083 across various cancer models.

Table 1: In Vitro Cytotoxicity (IC50) of this compound and CB-5083 in Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)CB-5083 IC50 (µM)Reference(s)
HCT116Colon CarcinomaNot explicitly stated0.82 - 1.18[4][5]
A549Lung CarcinomaNot explicitly statedNot explicitly stated, but showed in vivo efficacy[4]
RPMI-8226Multiple MyelomaNot explicitly stated~0.1 - 0.5[6]
AMO-1Multiple MyelomaNot explicitly stated0.081[4]
SJSA-1OsteosarcomaNot explicitly stated0.3286 - 1.032[7]
U2OSOsteosarcomaNot explicitly stated0.3286 - 1.032[7]
Various AML cell linesAcute Myeloid LeukemiaMedian IC50 of 0.375 in primary AML samplesAML cell lines were more sensitive than other cancer subtypesNot explicitly stated

Note: Direct head-to-head IC50 comparisons across a broad, identical panel of cell lines in a single study are limited in the available literature. The data presented is compiled from various sources.

Table 2: In Vivo Anti-Tumor Efficacy

CompoundCancer ModelDosing RegimenKey Efficacy ReadoutReference(s)
CB-5083 HCT116 Colon Cancer Xenograft100 mg/kg, p.o., qd (4 days on/3 days off)63% Tumor Growth Inhibition (TGI)[4]
A549 Lung Cancer Xenograft100 mg/kg, p.o., qd (4 days on/3 days off)85% Tumor Growth Inhibition (TGI)[4]
AMO-1 Multiple Myeloma Xenograft100 mg/kg, p.o., qd (4 days on/3 days off)Complete tumor regression in 6/12 animals[4]
SJSA-1 Osteosarcoma Xenograft100 mg/kg, p.o., dailySignificant tumor growth inhibition[7]
This compound Acute Myeloid Leukemia (AML) PDX ModelNot explicitly statedShowed in vivo efficacy[8]

Mechanism of Action: p97 Inhibition and Induction of Proteotoxic Stress

Both this compound and CB-5083 are ATP-competitive inhibitors that target the D2 ATPase domain of p97.[3][4] Inhibition of p97's segregase function disrupts the processing of ubiquitinated proteins, leading to their accumulation and causing endoplasmic reticulum (ER) stress. This, in turn, activates the Unfolded Protein Response (UPR).[4][7] Persistent UPR activation, particularly through the PERK and IRE1α pathways, leads to the induction of pro-apoptotic factors like CHOP and ultimately triggers caspase-mediated apoptosis.[7][9]

G cluster_inhibition p97 Inhibition cluster_cellular_response Cellular Response This compound This compound p97 p97 This compound->p97 inhibit CB-5083 CB-5083 CB-5083->p97 inhibit ub_proteins Accumulation of Poly-ubiquitinated Proteins p97->ub_proteins er_stress ER Stress ub_proteins->er_stress upr Unfolded Protein Response (UPR) Activation er_stress->upr apoptosis Apoptosis upr->apoptosis

Figure 1. General signaling pathway of p97 inhibition by this compound and CB-5083.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and CB-5083.

Cell Viability Assay (MTT or CellTiter-Glo®)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or CB-5083 for 72 hours.

  • Reagent Addition:

    • For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. A solubilization solution is then added to dissolve the crystals.[10]

    • For CellTiter-Glo® assay: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is agitated for 2 minutes to induce cell lysis.

  • Data Acquisition:

    • MTT: Absorbance is measured at 570 nm using a microplate reader.

    • CellTiter-Glo®: Luminescence is measured using a luminometer.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

G start Seed cells in 96-well plate treat Treat with this compound or CB-5083 (72 hours) start->treat reagent Add MTT or CellTiter-Glo® reagent treat->reagent measure Measure absorbance or luminescence reagent->measure analyze Calculate IC50 values measure->analyze

Figure 2. Workflow for in vitro cell viability assays.

Western Blotting for UPR and Apoptosis Markers
  • Cell Lysis: Cells treated with the p97 inhibitors are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key UPR and apoptosis markers (e.g., p-PERK, p-IRE1α, CHOP, cleaved caspase-3, and GAPDH as a loading control).

  • Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11]

In Vivo Xenograft Tumor Growth Inhibition Studies
  • Tumor Implantation: Human cancer cells (e.g., HCT116, A549) are subcutaneously injected into the flank of immunodeficient mice.[12]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and mice are then randomized into treatment and vehicle control groups.

  • Drug Administration: this compound or CB-5083 is administered orally at the specified dose and schedule (e.g., 100 mg/kg, daily for 4 days on, 3 days off).[4]

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers, and calculated using the formula: (Length x Width²)/2.[13]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: % TGI = (1 - (mean tumor volume of treated group / mean tumor volume of control group)) x 100.[13]

G implant Implant tumor cells into mice randomize Randomize mice into groups implant->randomize treat Administer this compound/CB-5083 or vehicle randomize->treat measure Measure tumor volume bi-weekly treat->measure analyze Calculate Tumor Growth Inhibition (TGI) measure->analyze

Figure 3. Experimental workflow for in vivo xenograft studies.

Signaling Pathway Deep Dive: The Unfolded Protein Response

Inhibition of p97 by this compound and CB-5083 leads to the activation of the UPR, a critical signaling network that senses and responds to ER stress. The key transducers of the UPR are PERK, IRE1α, and ATF6. Preclinical studies have shown that CB-5083 activates both the PERK and IRE1α arms of the UPR.[7] This leads to the downstream activation of ATF4 and the splicing of XBP1, respectively, both of which contribute to the upregulation of the pro-apoptotic transcription factor CHOP.[7][14] CHOP, in turn, promotes apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

G cluster_er Endoplasmic Reticulum cluster_upr_sensors UPR Sensors cluster_cytosol Cytosol / Nucleus p97_inhibition p97 Inhibition (this compound / CB-5083) er_stress ER Stress p97_inhibition->er_stress PERK PERK er_stress->PERK IRE1a IRE1α er_stress->IRE1a ATF6 ATF6 er_stress->ATF6 p_PERK p-PERK PERK->p_PERK p_IRE1a p-IRE1α IRE1a->p_IRE1a ATF4 ATF4 p_PERK->ATF4 XBP1s sXBP1 p_IRE1a->XBP1s CHOP CHOP ATF4->CHOP XBP1s->CHOP caspase_activation Caspase Activation CHOP->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

References

A Comparative Guide to VCP/p97 Inhibitors: CB-5339 vs. NMS-873

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Valosin-containing protein (VCP), also known as p97, has emerged as a critical regulator of protein homeostasis, making it a compelling target for therapeutic intervention in oncology and other diseases. Its inhibition disrupts cellular processes essential for cancer cell survival, such as the unfolded protein response (UPR) and ubiquitin-dependent protein degradation. This guide provides a detailed, data-driven comparison of two prominent VCP/p97 inhibitors: CB-5339, a second-generation clinical-stage compound, and NMS-873, a potent, selective allosteric inhibitor.

At a Glance: Key Differences

FeatureThis compoundNMS-873
Mechanism of Action ATP-competitive inhibitor of the D2 ATPase domain.[1]Allosteric inhibitor binding to a site spanning the D1 and D2 domains.[2]
Biochemical Potency (IC50) <30 nM[3]30 nM[4]
Cellular Potency (HCT-116, IC50) 0.7 µM[3]0.4 µM

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for this compound and NMS-873, providing a direct comparison of their potency in both biochemical and cellular assays.

InhibitorAssay TypeTargetIC50 ValueCell LineReference
This compound BiochemicalVCP/p97 ATPase<30 nM-[3]
Cell Viability-0.7 µMHCT-116[3]
NMS-873 BiochemicalVCP/p97 ATPase30 nM-[4]
Cell Viability-0.4 µMHCT-116

Mechanism of Action and Downstream Effects

This compound is an orally bioavailable, second-generation inhibitor that targets the D2 ATPase domain of VCP/p97.[1] By competing with ATP for binding, it prevents the hydrolysis necessary for VCP/p97's function in ubiquitin-dependent protein degradation.[1] This leads to an accumulation of poly-ubiquitinated proteins and triggers the endoplasmic reticulum (ER) stress response, ultimately inducing apoptosis in cancer cells.[3]

NMS-873, in contrast, is a potent and selective allosteric inhibitor of VCP/p97.[2][4] It binds to a distinct site that spans the D1 and D2 domains, a mechanism that confers high selectivity over other ATPases.[2] This allosteric inhibition also leads to the accumulation of poly-ubiquitinated proteins and activation of the unfolded protein response, culminating in cancer cell death.[4]

Both inhibitors have been shown to induce the accumulation of poly-ubiquitinated proteins, a hallmark of VCP/p97 inhibition. Treatment of AML cells with this compound resulted in a dose-dependent increase in polyubiquitinated proteins at concentrations of 0.4 µM and higher.[3] Similarly, NMS-873 treatment induces a clear, dose-dependent accumulation of poly-ubiquitinated proteins.

Signaling Pathways and Experimental Workflow

To visualize the cellular processes affected by VCP/p97 inhibition and the general workflow for evaluating these inhibitors, the following diagrams are provided.

VCP_p97_Signaling_Pathway cluster_upstream Upstream Events cluster_vcp VCP/p97 Complex cluster_downstream Downstream Pathways cluster_inhibitors Inhibitors Ubiquitinated_Substrates Ubiquitinated Substrates VCP_p97 VCP/p97 Hexamer Ubiquitinated_Substrates->VCP_p97 Binding ERAD Endoplasmic Reticulum- Associated Degradation (ERAD) VCP_p97->ERAD Substrate Processing Proteasome Proteasomal Degradation VCP_p97->Proteasome Autophagy Autophagy VCP_p97->Autophagy DNA_Repair DNA Damage Repair VCP_p97->DNA_Repair CB5339 This compound (ATP-Competitive) CB5339->VCP_p97 Inhibits D2 ATPase Activity NMS873 NMS-873 (Allosteric) NMS873->VCP_p97 Allosteric Inhibition

Caption: VCP/p97 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis ATPase_Assay VCP/p97 ATPase Activity Assay IC50_Determination IC50 Determination ATPase_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Viability->IC50_Determination Western_Blot Western Blot (Ub-Proteins, UPR markers) Pathway_Analysis Downstream Pathway Analysis Western_Blot->Pathway_Analysis

Caption: General Experimental Workflow for VCP/p97 Inhibitor Evaluation.

Experimental Protocols

VCP/p97 ATPase Activity Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro ATPase activity of VCP/p97 and the inhibitory effects of compounds like this compound and NMS-873. A common method is a bioluminescence-based assay that measures the amount of ATP remaining after the enzymatic reaction.

Materials:

  • Purified recombinant VCP/p97 protein

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • ATP solution

  • This compound and NMS-873 stock solutions (in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 96-well or 384-well white, opaque plates

Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and NMS-873) in the assay buffer.

  • In a multi-well plate, add the purified VCP/p97 enzyme to each well, except for the no-enzyme control wells.

  • Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding a specific concentration of ATP to all wells.

  • Incubate the reaction at 37°C for a set period (e.g., 60-90 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay for HCT-116 cells - Generic Protocol)

This protocol outlines a general procedure for assessing the effect of VCP/p97 inhibitors on the viability of HCT-116 human colon cancer cells using the MTT assay.

Materials:

  • HCT-116 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound and NMS-873 stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Seed HCT-116 cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and NMS-873 in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of inhibitors or vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Conclusion

Both this compound and NMS-873 are potent inhibitors of VCP/p97 with distinct mechanisms of action. NMS-873's allosteric inhibition offers high selectivity, while this compound represents a second-generation, orally bioavailable ATP-competitive inhibitor with clinical potential. The choice between these inhibitors will depend on the specific research question, with NMS-873 being an excellent tool for dissecting the specific roles of VCP/p97 due to its selectivity, and this compound being more relevant for translational studies aiming to mimic a clinical setting. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their cellular effects.

References

Validating the On-Target Effects of CB-5339 in HCT116 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of CB-5339 in HCT116 human colon cancer cells. Given the limited direct experimental data for this compound in this specific cell line within the public domain, this guide leverages data from its closely related predecessor, CB-5083, and another VCP/p97 inhibitor, NMS-873, to infer and validate the expected on-target biological consequences.

This compound is a second-generation, orally bioavailable small molecule inhibitor of Valosin-Containing Protein (VCP), also known as p97. VCP is a critical AAA+ ATPase involved in protein homeostasis, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and the DNA damage response (DDR). Its inhibition is a promising therapeutic strategy in oncology.

Comparison of VCP/p97 Inhibitors in HCT116 Cells

The following table summarizes the available data on the anti-proliferative effects of different p97 inhibitors in HCT116 cells.

CompoundTargetMechanism of ActionHCT116 IC50Reference
This compound VCP/p97ATP-competitive inhibitorData not publicly available-
CB-5083 VCP/p97ATP-competitive inhibitor~1.18 µM[1]
NMS-873 VCP/p97Allosteric inhibitor~0.2 µM[2]

On-Target Effects of VCP/p97 Inhibition in HCT116 Cells

Accumulation of Poly-Ubiquitinated Proteins

Inhibition of p97 disrupts the processing of ubiquitinated proteins destined for proteasomal degradation, leading to their accumulation.

Expected Outcome with this compound: Treatment of HCT116 cells with this compound is expected to show a dose-dependent increase in the levels of poly-ubiquitinated proteins.

Comparative Data with CB-5083 and NMS-873 in HCT116 Cells: Western blot analysis of HCT116 cells treated with CB-5083 or NMS-873 shows a significant increase in K48-linked poly-ubiquitin chains, a marker for proteins targeted for degradation.[2]

TreatmentFold Change in K48-Ubiquitin Levels (vs. DMSO)
CB-5083 (2 µM, 6h)Significant Increase
NMS-873 (4 µM, 6h)Significant Increase
Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of unfolded and misfolded proteins due to p97 inhibition triggers the Unfolded Protein Response (UPR), a key indicator of ER stress. This is characterized by the upregulation of specific marker proteins.

Expected Outcome with this compound: Treatment of HCT116 cells with this compound is anticipated to increase the expression of ER stress markers such as GRP78 (BiP), ATF4, and spliced XBP1 (XBP1s).

Comparative Data with CB-5083 and NMS-873 in HCT116 Cells: Treatment of HCT116 cells with CB-5083 and NMS-873 has been shown to upregulate key markers of the UPR pathway.[2]

TreatmentGRP78 ExpressionATF4 ExpressionCHOP Expression
CB-5083 (2 µM, 6h)IncreasedIncreasedIncreased
NMS-873 (4 µM, 6h)IncreasedIncreasedIncreased
Impairment of the DNA Damage Response (DDR)

VCP/p97 plays a crucial role in the DNA damage response, particularly in the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of DNA double-strand break repair.

Expected Outcome with this compound: Inhibition of p97 by this compound in HCT116 cells is expected to impair the activation of ATM and its downstream signaling pathways upon DNA damage. This can be observed by a reduction in the phosphorylation of ATM (p-ATM at Ser1981) and its substrates.

Comparative Context: While direct data for this compound in HCT116 is unavailable, studies in other cancer cell lines have shown that VCP inhibition impairs ATM activation.[3] In HCT116 cells, the use of ATM inhibitors has been shown to sensitize them to DNA damaging agents, highlighting the importance of this pathway.[3]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the on-target effects of this compound in HCT116 cells.

Cell Culture and Drug Treatment

HCT116 cells are to be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells should be seeded and allowed to adhere overnight before treatment with various concentrations of this compound or vehicle control (e.g., DMSO) for the indicated times.

Western Blot Analysis for On-Target Markers
  • Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-K48-ubiquitin, anti-GRP78, anti-ATF4, anti-p-ATM, anti-ATM, and a loading control like β-actin or GAPDH) are incubated overnight at 4°C.

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.

Cell Viability Assay (IC50 Determination)
  • Seeding: HCT116 cells are seeded in 96-well plates.

  • Treatment: After 24 hours, cells are treated with a serial dilution of this compound for 72 hours.

  • Assay: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a non-linear regression model.

Visualizations

Signaling Pathway of VCP/p97 Inhibition

VCP_Inhibition_Pathway cluster_upstream Upstream Events cluster_target Drug Target cluster_downstream Downstream Consequences Ub_Proteins Poly-ubiquitinated Proteins VCP VCP/p97 Ub_Proteins->VCP Processing Unfolded_Proteins Unfolded/Misfolded Proteins (ER) Unfolded_Proteins->VCP Extraction from ER UPR Unfolded Protein Response (UPR) Unfolded_Proteins->UPR Induction DNA_Damage DNA Double-Strand Breaks DNA_Damage->VCP Proteasome Proteasome VCP->Proteasome Delivery for Degradation ERAD ER-Associated Degradation (ERAD) VCP->ERAD ATM ATM Kinase Activation VCP->ATM Proteasome->Ub_Proteins Accumulation ERAD->Unfolded_Proteins Accumulation Apoptosis Apoptosis UPR->Apoptosis ATM->DNA_Damage Impaired Repair CB5339 This compound CB5339->VCP Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for On-Target Validation

Experimental_Workflow cluster_assays On-Target Effect Assays cluster_analysis Data Analysis start Start: HCT116 Cell Culture treatment Treatment with this compound (Dose and Time Course) start->treatment wb_ub Western Blot: Poly-ubiquitination treatment->wb_ub wb_er Western Blot: ER Stress Markers (GRP78, ATF4) treatment->wb_er wb_ddr Western Blot: DNA Damage Response (p-ATM, ATM) treatment->wb_ddr viability Cell Viability Assay (e.g., MTT) treatment->viability densitometry Densitometry Analysis wb_ub->densitometry wb_er->densitometry wb_ddr->densitometry ic50 IC50 Calculation viability->ic50 end Conclusion: Validation of On-Target Effects densitometry->end ic50->end

Caption: Workflow for validating this compound effects.

References

A Comparative Guide to VCP/p97 Inhibitors: Alternatives to CB-5339

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Valosin-containing protein (VCP), also known as p97, has emerged as a critical regulator of protein homeostasis, making it a compelling therapeutic target in oncology and other diseases. The inhibition of VCP/p97 disrupts multiple cellular processes essential for cancer cell survival, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and the DNA damage response (DDR). CB-5339 is a second-generation, orally bioavailable VCP/p97 inhibitor currently under clinical investigation.[1][2][3] This guide provides a comparative overview of alternative VCP/p97 inhibitors to this compound, presenting key preclinical data, outlining experimental methodologies, and illustrating the relevant biological pathways.

Performance Comparison of VCP/p97 Inhibitors

The landscape of VCP/p97 inhibitors encompasses a range of molecules with distinct mechanisms of action, including ATP-competitive, allosteric, and covalent inhibitors. The following tables summarize the in vitro potency and cellular activity of prominent VCP/p97 inhibitors, providing a quantitative basis for comparison.

InhibitorMechanism of ActionTarget DomainVCP/p97 ATPase IC50Cell-Based Assay IC50Key Findings & References
This compound ATP-competitiveD2< 30 nM[4]200-1000 nM (AML cell lines)[2]Second-generation inhibitor with improved oral bioavailability and selectivity.[1][3] Demonstrates efficacy in preclinical models of acute myeloid leukemia (AML).[2][5]
CB-5083 ATP-competitiveD2~11 nM[6]Varies by cell line (e.g., 6 µM in T24, 10 µM in RT112)[7]First-in-class inhibitor that entered clinical trials.[8] Trials were terminated due to off-target effects on vision.[9]
NMS-873 Allosteric, non-ATP-competitiveD1-D2 linker30 nM[10]Varies by cell linePotent and specific inhibitor that stabilizes the ADP-bound state of VCP/p97.[10][11] Has shown off-target effects on mitochondrial respiration.[12][13]
DBeQ ATP-competitiveD1 and D21.5 µMVaries by cell lineA reversible inhibitor that impairs both ubiquitin-dependent and autophagic protein clearance.[14][15]
ML240 ATP-competitiveD2110 nM[16]0.9 µM (UbG76V–GFP stabilization)[17]Exhibits broad antiproliferative activity and can synergize with proteasome inhibitors.[17]
ML241 ATP-competitiveD2~100 nM[17]3.5 µM (UbG76V–GFP stabilization)[17]A potent inhibitor with a similar scaffold to ML240.[17]
LC-1028 CovalentD2 (Cys522)Not reported0.436 µM (MIA PaCa-2)A covalent inhibitor that can overcome resistance to ATP-competitive inhibitors like CB-5083.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of VCP/p97 inhibitors. Below are methodologies for key in vitro assays commonly used to characterize these compounds.

VCP/p97 ATPase Activity Assay (Luminescence-Based)

This assay measures the inhibition of VCP/p97's ATPase activity by quantifying the amount of ATP remaining in the reaction.

Materials:

  • Purified recombinant VCP/p97 protein

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • 96-well solid white multi-well plates

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Plus)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 20 µl of 2.5x assay buffer to each well.

  • Add 10 µl of the purified VCP/p97 protein solution to each well, except for the blank wells which receive 10 µl of elution buffer.

  • Add 10 µl of the test compound dilutions or DMSO (vehicle control) to the respective wells. A known VCP/p97 inhibitor like DBeQ can be used as a positive control.

  • Incubate the plate at room temperature for 60 minutes.

  • Initiate the reaction by adding 10 µl of ATP solution (e.g., 0.5 µM final concentration) to all wells.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 10 µl of the ATP detection reagent to each well.

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the ATPase activity.[18][19][20]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds or vehicle control (DMSO).

  • Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[21]

  • Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[21]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Mix thoroughly to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[21][22][23]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of VCP/p97 inhibitors requires knowledge of the cellular pathways they modulate. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor screening.

VCP_p97_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Lumen ER Lumen Misfolded_Protein Misfolded Protein ERAD_Complex ERAD Complex (e.g., Hrd1, gp78) Misfolded_Protein->ERAD_Complex Recognition Proteasome 26S Proteasome Misfolded_Protein->Proteasome Delivery ERAD_Complex->Misfolded_Protein Ubiquitination VCP_p97 VCP/p97 ERAD_Complex->VCP_p97 Recruitment VCP_p97->Misfolded_Protein Extraction (ATP hydrolysis) Ub Ubiquitin Degradation_Products Degradation Products Proteasome->Degradation_Products Degradation

Caption: VCP/p97's role in ER-associated degradation (ERAD).

DNA_Damage_Response DNA_Damage DNA Double-Strand Break (DSB) RNF8_RNF168 RNF8/RNF168 (E3 Ligases) DNA_Damage->RNF8_RNF168 Ub_Chains K48-linked Ubiquitin Chains RNF8_RNF168->Ub_Chains Ubiquitination VCP_p97 VCP/p97 Ub_Chains->VCP_p97 Recruitment Chromatin_Remodeling Chromatin Remodeling VCP_p97->Chromatin_Remodeling Extraction of chromatin-bound proteins DDR_Proteins Recruitment of DDR Proteins (e.g., BRCA1, 53BP1) Chromatin_Remodeling->DDR_Proteins DNA_Repair DNA Repair (HR & NHEJ) DDR_Proteins->DNA_Repair

Caption: VCP/p97 in the DNA Damage Response (DDR) pathway.

Inhibitor_Screening_Workflow Start Compound Library HTS High-Throughput Screening (VCP/p97 ATPase Assay) Start->HTS Hit_Identification Hit Identification & Prioritization HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Assays (e.g., Viability, Apoptosis) Dose_Response->Cell_Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Cell_Based_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies End Clinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for VCP/p97 inhibitor screening.

References

Comparative Analysis of Cross-Resistance Profiles of p97 Inhibitors: A Focus on CB-5339

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-resistance between the second-generation p97 inhibitor, CB-5339, and other investigational compounds targeting the essential AAA+ ATPase p97/VCP. This document provides a comprehensive overview of resistance mechanisms, comparative efficacy data, and the experimental methodologies used to assess these phenomena.

The protein p97 (also known as Valosin-Containing Protein, VCP) is a critical regulator of protein homeostasis, making it a compelling target for cancer therapy.[1] Inhibition of p97 disrupts cellular processes such as the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins and subsequent cell death, particularly in cancer cells which exhibit high rates of protein synthesis.[2] CB-5083 was a first-generation, ATP-competitive p97 inhibitor that showed promise in preclinical models but was halted in clinical trials due to off-target toxicities.[3][4][5] Its successor, this compound, is a second-generation, orally bioavailable inhibitor designed to retain on-target potency while mitigating the off-target effects of its predecessor.[6][7] A significant challenge in targeted cancer therapy is the development of drug resistance. This guide examines the cross-resistance patterns between this compound and other p97 inhibitors, including the ATP-competitive inhibitor CB-5083 and allosteric inhibitors like NMS-873 and UPCDC-30245.

Quantitative Comparison of p97 Inhibitor Activity in Sensitive and Resistant Cell Lines

The development of resistance to p97 inhibitors is often associated with specific mutations in the VCP gene. The following table summarizes the in vitro potency (IC50 values) and resistance profiles of various p97 inhibitors against wild-type and CB-5083-resistant cancer cell lines.

Cell Linep97 StatusCompoundIC50 (µM)Fold Resistance vs. ParentalReference
HCT116 (Parental)Wild-TypeCB-50830.2 - 0.5-[1]
NMS-8730.5 - 2.0-[1]
UPCDC-302450.5 - 4.0-[1]
PPA2.7-[5][8]
DBeQ~3.0-[5]
CB-R-HCT116D649A/T688ACB-5083>25127[1]
NMS-873~0.5~1[1]
UPCDC-30245~1.0~1[1]
PPA~2.7~1[5][8]
DBeQ~3.0~1[5]
HCT116 (CB-5083 Resistant)N660KCB-5083>10>30[1]
NMS-873~0.5~1[1]
UPCDC-30245~0.5~1[1]
HCT116 (CB-5083 Resistant)T688ACB-5083>25>500[1]
NMS-873~15~30[1]
UPCDC-30245~1.5~3[1]
HCT116 (NMS-873 Resistant)A530TNMS-873-4.5[5]
HCT116 (CB-5083 Resistant Panel)Various mutationsCB-5083--[6]
This compound-Similar to CB-5083[6]

Note: IC50 values can vary between studies due to different experimental conditions. Fold resistance is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line.

Studies have shown that cell lines with acquired resistance to the ATP-competitive inhibitor CB-5083, often through mutations in the D2 ATPase domain of p97, demonstrate significant cross-resistance to other ATP-competitive inhibitors like ML240 and ML241.[1] Importantly, a panel of HCT116 colon cancer cell lines harboring various resistance mutations to CB-5083 showed a comparable biochemical efficacy profile when treated with this compound, suggesting a similar molecular inhibitory mechanism and likely a similar cross-resistance profile.[6]

In contrast, allosteric p97 inhibitors, which bind to a site distinct from the ATP-binding pocket, can often overcome resistance to ATP-competitive inhibitors.[1][7] For instance, NMS-873 and UPCDC-30245 largely retained their potency against CB-5083-resistant cell lines.[1] This suggests that combination therapy or sequential treatment with p97 inhibitors that have different mechanisms of action could be a viable strategy to circumvent resistance.[9] A covalent p97 inhibitor, PPA, has also been shown to inhibit the proliferation of both CB-5083 and NMS-873 resistant HCT116 cell lines.[5][8]

Experimental Protocols

Generation of Resistant Cell Lines:

A common method to develop inhibitor-resistant cancer cell lines involves continuous or incremental exposure to the drug. For example, to generate CB-5083 resistant HCT116 cells, the parental cell line is cultured in the presence of a low concentration of CB-5083.[1] The concentration is then gradually increased over several months as the cells adapt and develop resistance.[10] The resistant clones are then isolated and expanded for further characterization.

Cell Viability and Proliferation Assays:

To determine the IC50 values, cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 is calculated as the drug concentration that results in a 50% reduction in cell viability compared to untreated controls.

Biochemical ATPase Activity Assays:

The direct inhibitory effect of compounds on p97 ATPase activity is measured using purified wild-type or mutant p97 protein. The assay quantifies the release of inorganic phosphate from ATP hydrolysis, often using a malachite green-based colorimetric method. This allows for the determination of IC50 values at the biochemical level, independent of cellular uptake and efflux mechanisms.[1]

Molecular Mechanisms of Resistance

The primary mechanism of acquired resistance to ATP-competitive p97 inhibitors like CB-5083 is the selection of tumor cells with mutations in the VCP gene.[1][4] These mutations are frequently located in or near the D2 ATPase domain, which is the binding site for CB-5083.[3][6] For example, mutations such as N660K and T688A have been identified in CB-5083-resistant HCT116 cells.[1] These mutations can alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of the inhibitor.[3] Other identified resistance mutations include those in the D1-D2 linker region, such as E470D and E470K, which can enhance the intrinsic ATPase activity of p97, requiring higher inhibitor concentrations for effective suppression.[10][11]

Interestingly, some studies have identified co-selected mutations, where one allele of VCP acquires a missense mutation conferring resistance, while the other allele is lost through a nonsense or frameshift mutation.[10][11][12]

Visualizing Experimental Workflows and Resistance Mechanisms

To better illustrate the processes involved in studying p97 inhibitor resistance, the following diagrams have been generated.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_characterization Characterization of Resistance Parental Parental Cancer Cell Line (e.g., HCT116) Treatment Continuous/Incremental Exposure to p97 Inhibitor (e.g., CB-5083) Parental->Treatment Culture with drug Resistant Resistant Cell Line Generation Treatment->Resistant Selection over months Viability Cell Viability Assays (IC50 Determination) Resistant->Viability Assess sensitivity Biochemical Biochemical ATPase Assays (Purified p97) Resistant->Biochemical Assess enzyme activity Sequencing VCP Gene Sequencing Viability->Sequencing Biochemical->Sequencing Mechanism Elucidation of Resistance Mechanism Sequencing->Mechanism Identify mutations Resistance_Mechanism cluster_p97 p97 Hexameric Complex cluster_inhibitors p97 Inhibitors cluster_resistance Resistance Mechanisms p97 p97/VCP Protein D1 D1 ATPase Domain D2 D2 ATPase Domain Mutation Mutations in D2 Domain (e.g., N660K, T688A) D2->Mutation Alters binding pocket CB5339 This compound (ATP-Competitive) CB5339->D2 Binds to ATP pocket NMS873 NMS-873 (Allosteric) NMS873->p97 Binds to allosteric site Mutation->CB5339 Prevents binding Mutation->NMS873 Binding unaffected

References

Efficacy of CB-5339 in Bortezomib-Resistant Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel VCP/p97 inhibitor, CB-5339, with established and emerging therapies for bortezomib-resistant multiple myeloma. The content is structured to offer a clear overview of the mechanism of action, preclinical and clinical efficacy, and the experimental basis for the findings.

Introduction to this compound and the Role of VCP/p97 in Multiple Myeloma

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. While proteasome inhibitors like bortezomib have been a cornerstone of treatment, the development of resistance remains a significant clinical challenge.

This compound is an orally bioavailable, second-generation small molecule inhibitor of the Valosin-Containing Protein (VCP), also known as p97. VCP/p97 is an ATPase associated with various cellular activities (AAA-ATPase) that plays a critical role in protein homeostasis by mediating the degradation of ubiquitinated proteins.[1][2] In cancer cells, particularly in secretory cells like multiple myeloma that produce large amounts of immunoglobulins, the demand on the protein degradation machinery is high. Inhibition of VCP/p97 disrupts this process, leading to an accumulation of misfolded proteins, endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[1][2] This mechanism provides a therapeutic rationale for targeting VCP/p97 in cancers that are dependent on a robust protein quality control system.

Comparative Efficacy in Bortezomib-Resistant Multiple Myeloma

While specific preclinical data on this compound in bortezomib-resistant multiple myeloma cell lines, such as IC50 values, are not yet publicly available, the therapeutic potential of VCP/p97 inhibitors in this setting has been demonstrated with other molecules of the same class. An abstract from a future presentation indicates that cancer cells overexpressing PSMC2, a potential chemoresistance factor, exhibit high sensitivity to this compound.[3]

The following tables summarize the available efficacy data for this compound's class of inhibitors and key alternatives in bortezomib-resistant or refractory multiple myeloma.

Table 1: Preclinical Efficacy of VCP/p97 Inhibitors in Bortezomib-Resistant MM Models
CompoundCell LineIC50 (µM)Reference
OSSL_325096KMS11btz (bortezomib-resistant)0.1 - 0.5

Note: Data for this compound is not yet published. OSSL_325096 is presented as a representative VCP/p97 inhibitor.

Table 2: Clinical Efficacy of Alternative Therapies in Bortezomib-Resistant/Refractory Multiple Myeloma
TherapyClinical TrialPatient PopulationOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Carfilzomib + Dexamethasone ENDEAVORRelapsed/Refractory MM (vs. Bortezomib + Dex)77%18.7 months
Pomalidomide + Dexamethasone Phase 2 (NCT00558896)Refractory to both Bortezomib and Lenalidomide43% - 49%3.2 - 6.5 months
Daratumumab + Bortezomib + Dexamethasone CASTORRelapsed/Refractory MM (vs. Bortezomib + Dex)82.9%Not Reached (vs. 7.2 months)

Signaling Pathways and Experimental Workflows

Signaling Pathway of VCP/p97 Inhibition

The diagram below illustrates the proposed mechanism of action for VCP/p97 inhibitors like this compound. By blocking VCP/p97, the degradation of poly-ubiquitinated proteins is inhibited, leading to their accumulation and subsequent induction of the Unfolded Protein Response (UPR) and ER stress, culminating in apoptosis.

VCP_p97_Inhibition_Pathway cluster_cell Multiple Myeloma Cell Ub_Proteins Poly-ubiquitinated Proteins VCP_p97 VCP/p97 Ub_Proteins->VCP_p97 Proteasome Proteasome VCP_p97->Proteasome Accumulation Accumulation of Ub-Proteins Degradation Protein Degradation Proteasome->Degradation ER_Stress ER Stress & Unfolded Protein Response Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis CB5339 This compound CB5339->VCP_p97 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Assessing Drug Efficacy

The following diagram outlines a typical workflow for evaluating the efficacy of a novel compound like this compound in bortezomib-resistant multiple myeloma cell lines.

Experimental_Workflow start Start: Bortezomib-Resistant MM Cell Lines treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT/XTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western_blot Western Blot Analysis (ER Stress Markers) treatment->western_blot data_analysis Data Analysis: IC50 Calculation, Apoptosis Quantification, Protein Expression viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end Conclusion: Efficacy of this compound data_analysis->end

Caption: Workflow for in vitro efficacy testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the efficacy of anti-myeloma agents.

Cell Viability Assay (MTT/XTT)
  • Objective: To determine the concentration of this compound that inhibits the growth of bortezomib-resistant multiple myeloma cells by 50% (IC50).

  • Methodology:

    • Seed bortezomib-resistant multiple myeloma cells (e.g., RPMI-8226/BTZ, MM.1R) in 96-well plates at a density of 1-2 x 10^4 cells/well.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO for MTT).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)
  • Objective: To quantify the induction of apoptosis in bortezomib-resistant multiple myeloma cells following treatment with this compound.

  • Methodology:

    • Treat bortezomib-resistant multiple myeloma cells with this compound at concentrations around the determined IC50 for 24-48 hours.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Objective: To detect the expression of key proteins involved in the ER stress pathway to confirm the mechanism of action of this compound.

  • Methodology:

    • Treat bortezomib-resistant multiple myeloma cells with this compound for a specified time course.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, IRE1α) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound, as a second-generation VCP/p97 inhibitor, represents a promising therapeutic strategy for bortezomib-resistant multiple myeloma by targeting a critical node in the protein homeostasis network. While direct preclinical comparative data for this compound is eagerly awaited, the evidence from other VCP/p97 inhibitors strongly supports its potential to overcome resistance to proteasome inhibitors. The ongoing Phase 1 clinical trial in multiple myeloma will be crucial in determining the safety and preliminary efficacy of this compound in this patient population. The continued investigation of VCP/p97 inhibitors, both as monotherapies and in combination with other agents, holds significant promise for improving outcomes for patients with relapsed and refractory multiple myeloma.

References

Safety Operating Guide

Navigating the Safe Disposal of CB-5339: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of CB-5339, a potent p97 inhibitor used in research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must be proficient in its safe handling and disposal. While a specific Safety Data Sheet (SDS) with detailed disposal instructions can be challenging to locate, a comprehensive approach based on the compound's known properties and general principles of hazardous waste management can ensure safe practices. This guide synthesizes available data to provide clear, actionable steps for the proper disposal of this compound.

Understanding this compound: Key Properties

A thorough understanding of a compound's characteristics is the foundation of its safe management. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₄H₂₄N₆OSelleck Chemicals
Molecular Weight 412.49 g/mol Selleck Chemicals
IC₅₀ for p97 9 nMSelleck Chemicals[1]
Solubility in DMSO 100 mg/mL (242.43 mM)Selleck Chemicals[1]
Appearance Solid powderGeneral knowledge
Storage Powder: -20°C for 3 yearsIn solvent: -80°C for 1 yearSelleck Chemicals[1]

Procedural Guidance for Proper Disposal of this compound

The following step-by-step procedures are based on general best practices for the disposal of potent, biologically active small molecules in a laboratory setting. These guidelines should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.

Step 1: Waste Segregation and Collection
  • Designated Waste Containers: All waste contaminated with this compound, including unused stock, solutions, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, tubes), must be collected in a designated hazardous waste container.

  • Container Compatibility: Use a container that is chemically resistant and has a secure, leak-proof lid. High-density polyethylene (HDPE) containers are generally suitable for this purpose.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste. Include the date when the first waste was added to the container.

Step 2: Handling and Storage of Waste
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.

  • Ventilation: Handle all waste in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Storage Location: Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be cool and dry.

Step 3: Disposal Request and Pick-up
  • Consult Your EHS Office: Before initiating a disposal request, consult your institution's Environmental Health and Safety (EHS) office for their specific procedures and requirements.

  • Waste Manifest: Complete any required waste manifest forms accurately and completely.

  • Schedule Pick-up: Arrange for the pick-up of the hazardous waste by authorized personnel from your EHS department or a licensed hazardous waste disposal company.

Experimental Protocols: Decontamination of Labware

For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary.

  • Initial Rinse: Rinse the labware with a suitable organic solvent in which this compound is soluble, such as DMSO or ethanol. Collect this initial rinse as hazardous waste.

  • Secondary Wash: Wash the labware with a laboratory-grade detergent and hot water.

  • Final Rinse: Rinse the labware thoroughly with deionized water.

  • Drying: Allow the labware to dry completely before reuse.

Visualizing Safe Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research environment.

CB5339_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_gen Generate this compound Waste (unused solid, solutions, contaminated items) fume_hood->waste_gen waste_container Use Designated, Labeled Hazardous Waste Container waste_gen->waste_container segregate Segregate from other waste streams waste_container->segregate storage Store in a Secure, Designated Area segregate->storage ehs_consult Consult Institutional EHS Guidelines storage->ehs_consult disposal_request Submit Disposal Request ehs_consult->disposal_request pickup Arrange for Professional Waste Pick-up disposal_request->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

Signaling Pathway Context: p97 Inhibition

This compound is a potent inhibitor of the p97/VCP ATPase, a key regulator of protein homeostasis. Understanding its mechanism of action provides context for its biological potency and the importance of its proper handling.

p97_Inhibition_Pathway cluster_upstream Cellular Processes cluster_downstream Downstream Consequences of p97 Function ub_protein Ubiquitinated Proteins p97 p97/VCP ATPase ub_protein->p97 er Endoplasmic Reticulum (ER) er->p97 dna Damaged DNA dna->p97 proteasome Proteasomal Degradation p97->proteasome erad ER-Associated Degradation (ERAD) p97->erad dna_repair DNA Damage Repair p97->dna_repair cb5339 This compound cb5339->p97

Caption: this compound inhibits p97, disrupting key cellular functions.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always prioritize consulting your institution's EHS department for specific guidance.

References

Personal protective equipment for handling CB-5339

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of CB-5339, a potent p97 inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent investigational drug that requires careful handling to avoid exposure. The primary routes of exposure are inhalation, skin and eye contact, and ingestion. All handling of solid this compound should be performed in a designated area, such as a certified chemical fume hood or a Class II Type B biological safety cabinet, to minimize inhalation risk.

Minimum Required PPE:

PPE CategorySpecificationRationale
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves (minimum 4 mil thickness).Prevents skin contact with the potent compound. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.
Eye Protection Safety goggles with side-shields or a full-face shield.Protects eyes from dust particles and potential splashes of solutions containing this compound.
Body Protection Disposable, solid-front barrier gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A fit-tested N95 respirator is recommended when handling the powder outside of a containment device.Minimizes the risk of inhaling fine particles of the compound.

Step-by-Step Handling and Preparation of this compound Solutions

2.1. Preparation of the Work Area:

  • Ensure the certified chemical fume hood or biological safety cabinet is functioning correctly.

  • Cover the work surface with a disposable, absorbent bench liner.

  • Assemble all necessary equipment and reagents before handling the compound.

2.2. Handling of Solid this compound:

  • Before opening, centrifuge the vial to ensure all powder is at the bottom.

  • Carefully open the vial inside the containment device to avoid creating dust.

  • Weigh the desired amount of this compound using a calibrated analytical balance within the containment device.

2.3. Preparation of Stock Solutions:

  • DMSO Stock Solution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.

    • Cap the vial and vortex until the solid is completely dissolved. Gentle warming and sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no particulates.

  • Aqueous Working Solutions:

    • Due to the low water solubility of this compound, a co-solvent system is often required for in vivo studies.

    • A common formulation involves a multi-step dilution:

      • Start with a concentrated stock in 10% DMSO.

      • Add 40% PEG300 and mix thoroughly.

      • Add 5% Tween-80 and mix.

      • Finally, add 45% saline to reach the desired final concentration.[1]

    • Always add solvents sequentially and ensure complete mixing at each step to maintain a clear solution.[1]

Experimental Workflow for this compound Solution Preparation:

G cluster_prep Preparation cluster_handling Handling Solid cluster_solution Solution Preparation (Aqueous) Don PPE Don PPE Prepare Containment Area Prepare Containment Area Don PPE->Prepare Containment Area Centrifuge Vial Centrifuge Vial Prepare Containment Area->Centrifuge Vial Weigh Powder Weigh Powder Centrifuge Vial->Weigh Powder Prepare DMSO Stock Prepare DMSO Stock Weigh Powder->Prepare DMSO Stock Add PEG300 Add PEG300 Prepare DMSO Stock->Add PEG300 Add Tween-80 Add Tween-80 Add PEG300->Add Tween-80 Add Saline Add Saline Add Tween-80->Add Saline Final Solution Final Solution Add Saline->Final Solution G Contaminated Materials Contaminated Materials Solid Waste Solid Waste Contaminated Materials->Solid Waste Liquid Waste Liquid Waste Contaminated Materials->Liquid Waste Sharps Sharps Contaminated Materials->Sharps Trace Chemo Bag Trace Chemo Bag Solid Waste->Trace Chemo Bag EH&S Pickup EH&S Pickup Trace Chemo Bag->EH&S Pickup Sealed Waste Container Sealed Waste Container Liquid Waste->Sealed Waste Container Sealed Waste Container->EH&S Pickup Chemo Sharps Container Chemo Sharps Container Sharps->Chemo Sharps Container Chemo Sharps Container->EH&S Pickup

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.